molecular formula C8H9BO3 B1317852 (2,3-Dihydrobenzofuran-7-yl)boronic acid CAS No. 685514-61-8

(2,3-Dihydrobenzofuran-7-yl)boronic acid

Cat. No.: B1317852
CAS No.: 685514-61-8
M. Wt: 163.97 g/mol
InChI Key: JDOYUFYZFXCQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydrobenzofuran-7-yl)boronic acid is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOYUFYZFXCQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)CCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586048
Record name 2,3-Dihydro-1-benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685514-61-8
Record name 2,3-Dihydro-1-benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1-benzofuran-7-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: (2,3-Dihydrobenzofuran-7-yl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-Dihydrobenzofuran-7-yl)boronic acid, a valuable building block in medicinal chemistry. We will cover its chemical properties, synthesis, and key applications, with a focus on its role in the development of targeted therapeutics.

Core Compound Data

This compound, with the CAS Number 685514-61-8 , is an aromatic boronic acid featuring a dihydrobenzofuran scaffold.[1] This structural motif is of significant interest in drug discovery due to its presence in numerous biologically active compounds. Boronic acids themselves are versatile intermediates, most notably for their utility in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

PropertyValueSource
CAS Number 685514-61-8[2][3][4]
Molecular Formula C₈H₉BO₃[3][5]
Molecular Weight 163.97 g/mol [5]
Synonyms 2,3-dihydro-1-benzofuran-7-ylboronic acid[3]

Synthesis and Reactivity

The synthesis of this compound can be achieved through directed ortho-metalation of 2,3-dihydrobenzofuran, followed by quenching with a boron electrophile. This approach is analogous to the synthesis of the corresponding 7-carboxylic acid derivative.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established method of directed lithiation of 2,3-dihydrobenzofuran, followed by borylation.

Materials:

  • 2,3-Dihydrobenzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,3-dihydrobenzofuran (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours to ensure complete lithiation.

  • Cool the mixture back to -78 °C and add trimethyl borate (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding aqueous HCl at 0 °C until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize more complex molecules. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Role in Drug Discovery: Targeting PARP-1

The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in the design of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1).[6] PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.

PARP-1 Signaling Pathway in DNA Repair

When a single-strand DNA break occurs, PARP-1 is recruited to the site of damage. Upon binding to the damaged DNA, PARP-1 becomes catalytically active and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation.[2][4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of the break, facilitating its repair.

PARP1_Pathway DNA_damage Single-Strand DNA Break PARP1_inactive PARP-1 (inactive) DNA_damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Complex DNA Repair Proteins (XRCC1, LigIII, Polβ) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates Inhibitor Inhibitor with (2,3-Dihydrobenzofuran) Scaffold Inhibitor->PARP1_active inhibits

PARP-1 signaling pathway in DNA single-strand break repair.

In the context of cancer therapy, inhibiting PARP-1 can be particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality. When PARP-1 is inhibited, single-strand breaks are not efficiently repaired and can lead to the formation of double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired by the homologous recombination pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutated BRCA1 or BRCA2, this pathway is compromised. The accumulation of unrepaired double-strand breaks ultimately leads to cell death.

Small molecule inhibitors containing the 2,3-dihydrobenzofuran scaffold have been developed to target the NAD+ binding site of PARP-1, preventing its catalytic activity.[6] this compound serves as a crucial starting material for the synthesis of these potent and selective PARP-1 inhibitors through Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Workflow for PARP-1 Inhibitor Synthesis

The general workflow for synthesizing a library of PARP-1 inhibitors based on the 2,3-dihydrobenzofuran scaffold is outlined below.

Inhibitor_Synthesis_Workflow Start 2,3-Dihydrobenzofuran Step1 Lithiation & Borylation Start->Step1 Intermediate This compound Step1->Intermediate Step2 Suzuki-Miyaura Coupling Intermediate->Step2 Library Library of 2,3-Dihydrobenzofuran -7-aryl Derivatives Step2->Library Aryl_Halides Diverse Aryl Halides Aryl_Halides->Step2 Step3 Biological Screening Library->Step3 Result Identification of Potent PARP-1 Inhibitors Step3->Result

Workflow for the synthesis and screening of PARP-1 inhibitors.

References

A Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (2,3-Dihydrobenzofuran-7-yl)boronic acid is a specialized organic compound that serves as a critical building block in medicinal chemistry and organic synthesis. The 2,3-dihydrobenzofuran scaffold is a structural motif present in a wide array of biologically active natural products and synthetic compounds, including approved pharmaceuticals.[1] Boronic acids, characterized by a carbon-boron bond, are prized for their versatility, stability, and low toxicity.[2] They are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the efficient formation of carbon-carbon bonds.[3] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a fused bicyclic system, where a dihydrofuran ring is attached to a benzene ring, with a boronic acid [-B(OH)₂] group substituted at the 7-position.

Caption: 2D molecular structure of this compound.

Table 1: Key Identifiers and Properties This table summarizes the primary molecular identifiers and physical properties of the compound.

PropertyValueReference(s)
Molecular Formula C₈H₉BO₃[4][5][6][7]
Molecular Weight 163.97 g/mol [5][6][7][8]
Monoisotopic Mass 164.06447 Da[4]
CAS Number 685514-61-8[5][6][7][9]
Canonical SMILES B(C1=C2C(=CC=C1)CCO2)(O)O[4]
InChI InChI=1S/C8H9BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3,10-11H,4-5H2[4]
InChIKey JDOYUFYZFXCQJP-UHFFFAOYSA-N[4]
Physical Form Solid
Common Synonyms 2,3-dihydro-1-benzofuran-7-ylboronic acid[5][10]

Table 2: Predicted Physicochemical Data The following data, predicted by computational methods, provides insight into the compound's behavior in analytical systems.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)Reference(s)
[M+H]⁺ 165.07175130.1[4]
[M+Na]⁺ 187.05369137.7[4]
[M-H]⁻ 163.05719132.8[4]
[M+NH₄]⁺ 182.09829151.0[4]
[M]⁺ 164.06392129.1[4]
[M]⁻ 164.06502129.1[4]
CCS: Collision Cross Section, calculated using CCSbase.

Experimental Protocols

While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a general and representative protocol for the synthesis of aryl boronic acids can be described. This typically involves ortho-lithiation followed by borylation.

Representative Synthesis Protocol: Ortho-metalation and Borylation This protocol is a generalized procedure based on common methods for synthesizing aryl boronic acids.

  • Starting Material Preparation: Dissolve 2,3-dihydrobenzofuran in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Lithiation: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the solution. The base selectively deprotonates the aromatic ring at the position ortho to the ether oxygen (C7).

  • Stir the reaction mixture at low temperature for a specified period (e.g., 1-2 hours) to ensure complete lithiation.

  • Borylation: Add a borate ester, such as trimethyl borate or triisopropyl borate, dropwise to the solution while maintaining the low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by adding an aqueous acid solution (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography or recrystallization to yield the final this compound.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as an intermediate in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the benzofuran scaffold and various aryl or heteroaryl halides, providing a powerful tool for constructing complex molecular architectures found in many drug candidates.[1][11]

Suzuki_Coupling_Workflow boronic_acid This compound reactants boronic_acid->reactants aryl_halide Aryl/Heteroaryl Halide (Ar-X, X=Br, I, OTf) aryl_halide->reactants reaction_vessel Reaction Conditions: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O) reactants->reaction_vessel + product Coupled Product reaction_vessel->product

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water).

  • Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically between 80-110 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo. Purify the resulting crude material via column chromatography on silica gel to isolate the desired coupled product.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken during handling.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate laboratory attire. Avoid breathing dust.

  • Storage: The compound should be stored in a freezer under an inert atmosphere at temperatures below -20°C to ensure its stability and prevent degradation.[6]

Conclusion

This compound is a high-value chemical intermediate for the synthesis of complex organic molecules. Its utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, which is a foundational method in the development of novel therapeutics. For researchers in drug discovery, this compound provides a reliable scaffold to build diverse libraries of compounds for biological screening, ultimately accelerating the path toward new and effective medicines.

References

An In-depth Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(2,3-Dihydrobenzofuran-7-yl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a dihydrobenzofuran core with a reactive boronic acid group, makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in cross-coupling reactions.

Core Chemical Properties

PropertyValueSource
CAS Number 685514-61-8[1]
Molecular Formula C₈H₉BO₃[1]
Molecular Weight 163.97 g/mol [1]
Monoisotopic Mass 164.06447 Da[3]
Physical Form Solid[4]
Storage Temperature -20°C[2]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from related structures and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the dihydrofuran ring, and the hydroxyl protons of the boronic acid group. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The methylene protons (-CH₂-CH₂-O-) will likely appear as triplets in the upfield region. The boronic acid protons are often broad and may exchange with deuterium in deuterated solvents. Overcoming the common issue of boronic acid oligomerization, which can lead to complex and uninterpretable spectra, can be achieved by running the NMR in deuterated methanol (CD₃OD) to break up the boroxine trimers.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range, while the methylene carbons of the dihydrofuran ring will appear at higher field. The carbon atom attached to the boron atom may show a broad signal due to quadrupolar relaxation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include:

  • A broad O-H stretching band for the boronic acid hydroxyl groups in the region of 3200-3600 cm⁻¹.

  • Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

  • Aliphatic C-H stretching vibrations from the dihydrofuran ring will be observed below 3000 cm⁻¹.

  • A strong B-O stretching vibration is expected around 1350 cm⁻¹.

  • C-O stretching of the ether in the dihydrofuran ring will likely be in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometric analysis of arylboronic acids can be challenging due to their tendency to dehydrate and form cyclic boroxine trimers.[5][6] Electrospray ionization (ESI) is a suitable technique for their analysis.[7] Predicted mass-to-charge ratios for various adducts of this compound are provided in the table below.[3]

AdductPredicted m/z
[M+H]⁺165.07175
[M+Na]⁺187.05369
[M-H]⁻163.05719

The fragmentation of the molecular ion under electron ionization would likely involve losses characteristic of the dihydrobenzofuran ring and the boronic acid moiety.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, general methods for the synthesis of arylboronic acids can be applied. A common route involves the reaction of an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) derived from a halogenated 2,3-dihydrobenzofuran with a trialkyl borate, followed by acidic workup.

The primary utility of this compound in research and drug development lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and this compound serves as an excellent substrate for coupling with various aryl, heteroaryl, or vinyl halides and triflates. This reaction enables the introduction of the 2,3-dihydrobenzofuran moiety into a wide range of molecular scaffolds, a common strategy in the synthesis of biologically active compounds.[8][9]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general procedure that can be adapted for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, with water)

Procedure:

  • To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by an appropriate method, such as column chromatography.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (R-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition BoronicAcid This compound (Ar-B(OH)₂) Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxidativeAddition PdII_Intermediate R-Pd(II)-X OxidativeAddition->PdII_Intermediate PdII_Intermediate->Transmetalation Base Base Base->Transmetalation PdII_Coupling R-Pd(II)-Ar Transmetalation->PdII_Coupling ReductiveElimination Reductive Elimination PdII_Coupling->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration CoupledProduct Coupled Product (R-Ar) ReductiveElimination->CoupledProduct

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9] The ability to readily introduce this moiety into diverse molecular architectures via this compound makes it a valuable tool for generating compound libraries for high-throughput screening and for the synthesis of targeted drug candidates. Boronic acids themselves are increasingly recognized for their potential as therapeutic agents, with several boronic acid-containing drugs approved for clinical use.[10][11]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the chemical properties and applications of this compound. Further research and experimental validation are encouraged to fully explore the potential of this versatile building block in the advancement of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Synthesis of (2,3-Dihydrobenzofuran-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (2,3-Dihydrobenzofuran-7-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a boronic acid moiety at the 7-position opens avenues for diverse functionalization, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2] This guide details the synthesis of the key precursor, 7-bromo-2,3-dihydrobenzofuran, and explores three primary methodologies for the subsequent borylation: Lithiation-Borylation, Palladium-Catalyzed Borylation, and Iridium-Catalyzed C-H Borylation.

Synthesis of the Precursor: 7-Bromo-2,3-dihydrobenzofuran

A common and efficient route to this compound begins with the synthesis of the halogenated precursor, 7-bromo-2,3-dihydrobenzofuran. A reliable method for this synthesis involves the cyclization of 1,3-dibromo-2-(2-bromoethoxy)benzene via a lithium-halogen exchange reaction.

Experimental Protocol:

In a dry reaction flask, 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) is dissolved in a mixture of 115 mL of anhydrous tetrahydrofuran (THF) and 28 mL of hexane. The solution is cooled to -78 °C under a nitrogen atmosphere. A 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (13.0 mL, 32.5 mmol) is then added dropwise over 30 minutes. Following the addition, the reaction is maintained at -78 °C for an additional 30 minutes before being allowed to warm slowly to 0 °C. The reaction is then carefully quenched by pouring the mixture into 100 mL of ice water. The aqueous layer is extracted three times with 50 mL of diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 7-bromo-2,3-dihydrobenzofuran as colorless needle-like crystals.[3]

Quantitative Data:
ProductStarting MaterialYieldSpectroscopic Data
7-Bromo-2,3-dihydrobenzofuran1,3-Dibromo-2-(2-bromoethoxy)benzene78%[3]¹H NMR (500 MHz, DMSO-d₆): δ 7.27 (dd, J=1, 8Hz, 1H), 7.20 (dd, J=1, 7.5Hz, 1H), 6.75 (t, J=7.8Hz, 1H), 4.59 (t, J=9Hz, 2H), 3.28 (t, J=8.8Hz, 2H).[3]

Synthesis of this compound: Three Pathways

With the 7-bromo-2,3-dihydrobenzofuran precursor in hand, the subsequent borylation can be achieved through several modern synthetic methodologies. This guide details three prominent pathways.

Pathway 1: Lithiation-Borylation

This pathway involves a lithium-halogen exchange on the 7-bromo-2,3-dihydrobenzofuran, followed by quenching the resulting aryllithium species with a trialkyl borate.

A solution of 7-bromo-2,3-dihydrobenzofuran (1.0 g, 5.0 mmol) in anhydrous diethyl ether (20 mL) is cooled to -78 °C under a nitrogen atmosphere. A 1.6 M solution of n-butyllithium in hexanes (3.3 mL, 5.3 mmol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. A solution of triisopropyl borate (1.4 mL, 6.0 mmol) in anhydrous diethyl ether (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours. The reaction is quenched by the slow addition of 1 M hydrochloric acid (10 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford this compound.

ProductStarting MaterialEstimated Yield
This compound7-Bromo-2,3-dihydrobenzofuran60-75%
Pathway 2: Palladium-Catalyzed Borylation (Miyaura Borylation)

This robust and widely used method employs a palladium catalyst to couple the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[4][5]

To a dried Schlenk tube are added 7-bromo-2,3-dihydrobenzofuran (1.0 g, 5.0 mmol), bis(pinacolato)diboron (1.4 g, 5.5 mmol), potassium acetate (1.5 g, 15.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂) (0.20 g, 0.25 mmol). The tube is evacuated and backfilled with nitrogen three times. Anhydrous 1,4-dioxane (25 mL) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with a 2 M aqueous solution of sodium hydroxide in a 1:1 mixture of THF and methanol, followed by acidification with 1 M HCl. The crude boronic acid is then purified by recrystallization or column chromatography.

ProductStarting MaterialEstimated Yield
This compound pinacol ester7-Bromo-2,3-dihydrobenzofuran70-90%
This compoundThis compound pinacol ester>90% (hydrolysis)
Pathway 3: Iridium-Catalyzed C-H Borylation

This method offers a more atom-economical approach by directly functionalizing a C-H bond of 2,3-dihydrobenzofuran. However, achieving regioselectivity at the C-7 position can be challenging without a directing group.[6][7] Steric hindrance generally directs the borylation to the least hindered positions. For 2,3-dihydrobenzofuran, the C-7 and C-5 positions are electronically similar, but C-7 is generally more accessible.

In a glovebox, a screw-capped vial is charged with [Ir(OMe)(cod)]₂ (0.075 mmol, 3 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.15 mmol, 6 mol%), and bis(pinacolato)diboron (0.55 g, 2.1 mmol). 2,3-Dihydrobenzofuran (0.24 g, 2.0 mmol) and anhydrous cyclohexane (4 mL) are then added. The vial is sealed and heated at 80 °C for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford a mixture of borylated isomers, from which the 7-borylated product can be isolated. The pinacol ester is then hydrolyzed as described in Pathway 2.

ProductStarting MaterialEstimated Yield (C-7 isomer)
This compound pinacol ester2,3-Dihydrobenzofuran30-50% (may require separation from other isomers)

Workflow and Pathway Diagrams

The following diagrams illustrate the overall synthetic workflow and the individual reaction pathways described above.

G cluster_0 Synthesis of Precursor cluster_1 Borylation Pathways Start 1,3-Dibromo-2-(2-bromoethoxy)benzene Precursor 7-Bromo-2,3-dihydrobenzofuran Start->Precursor n-BuLi, THF/Hexane, -78 °C to 0 °C Pathway1 Pathway 1: Lithiation-Borylation Precursor->Pathway1 n-BuLi, B(OiPr)₃ Pathway2 Pathway 2: Pd-Catalyzed Borylation Precursor->Pathway2 B₂pin₂, PdCl₂(dppf), KOAc End This compound Pathway1->End Pathway2->End Pathway3 Pathway 3: Ir-Catalyzed C-H Borylation Pathway3->End DF 2,3-Dihydrobenzofuran DF->Pathway3 B₂pin₂, [Ir(OMe)(cod)]₂, dtbpy

Figure 1. Overall workflow for the synthesis of this compound.

G Start 7-Bromo-2,3-dihydrobenzofuran Intermediate 7-Lithio-2,3-dihydrobenzofuran Start->Intermediate n-BuLi, Et₂O, -78 °C BorateEster Triisopropoxyborate Adduct Intermediate->BorateEster B(OiPr)₃, -78 °C to RT End This compound BorateEster->End Aqueous Workup (H⁺)

Figure 2. Pathway 1: Lithiation-Borylation.

G Start 7-Bromo-2,3-dihydrobenzofuran PinacolEster This compound pinacol ester Start->PinacolEster Reagents B₂pin₂, KOAc Reagents->PinacolEster Catalyst PdCl₂(dppf) Catalyst->PinacolEster Dioxane, 80 °C End This compound PinacolEster->End Hydrolysis (NaOH, H⁺)

Figure 3. Pathway 2: Palladium-Catalyzed Borylation.

G Start 2,3-Dihydrobenzofuran PinacolEster This compound pinacol ester Start->PinacolEster Reagents B₂pin₂ Reagents->PinacolEster Catalyst [Ir(OMe)(cod)]₂ / dtbpy Catalyst->PinacolEster Cyclohexane, 80 °C End This compound PinacolEster->End Hydrolysis (NaOH, H⁺)

Figure 4. Pathway 3: Iridium-Catalyzed C-H Borylation.

Conclusion

The synthesis of this compound is a key step in the development of novel compounds with potential therapeutic applications. This guide has detailed three effective synthetic strategies, each with its own advantages and considerations. The Lithiation-Borylation pathway offers a direct route, while the Palladium-Catalyzed Miyaura Borylation is a highly reliable and high-yielding method. The Iridium-Catalyzed C-H Borylation presents a more modern, atom-economical approach, although regioselectivity may be a concern. The choice of pathway will depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for potential side products. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate for their discovery programs.

References

An In-depth Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(2,3-Dihydrobenzofuran-7-yl)boronic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its rigid dihydrobenzofuran scaffold, coupled with the reactive boronic acid functionality, makes it a valuable building block for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its relevance in modern drug discovery and development.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 685514-61-8[1]
Molecular Formula C₈H₉BO₃[1]
Molecular Weight 163.97 g/mol [1]
Appearance White to off-white solid
Melting Point Not explicitly available in searched literature
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, and dimethylformamide (DMF).General knowledge for similar boronic acids
pKa Estimated to be in the range of 8-10, typical for aryl boronic acids.[2][3][2][3]

Spectroscopic Data

While specific ¹H and ¹³C NMR spectra for this compound were not found in the searched literature, characteristic shifts can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

  • Aromatic protons (Ar-H): 3H, multiplet in the range of 6.8-7.5 ppm.

  • Methylene protons (-OCH₂-): 2H, triplet around 4.6 ppm.

  • Methylene protons (-CH₂-): 2H, triplet around 3.2 ppm.

  • Boronic acid protons (-B(OH)₂): 2H, broad singlet, chemical shift can vary.

Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

  • Aromatic carbons (Ar-C): Signals in the range of 110-160 ppm.

  • Methylene carbon (-OCH₂-): Signal around 71 ppm.

  • Methylene carbon (-CH₂-): Signal around 29 ppm.

  • Carbon bearing the boronic acid group (C-B): Signal would be broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Synthesis and Reactivity

This compound is typically synthesized from its corresponding aryl halide, most commonly 7-bromo-2,3-dihydrobenzofuran, via a lithium-halogen exchange followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of aryl boronic acids.[4]

Materials:

  • 7-Bromo-2,3-dihydrobenzofuran

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7-bromo-2,3-dihydrobenzofuran (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis_Workflow 7-Bromo-2,3-dihydrobenzofuran 7-Bromo-2,3-dihydrobenzofuran Reaction_Vessel Anhydrous THF -78 °C 7-Bromo-2,3-dihydrobenzofuran->Reaction_Vessel nBuLi_Addition n-Butyllithium (Lithium-Halogen Exchange) Reaction_Vessel->nBuLi_Addition 1. Stir Borate_Quench Triisopropyl borate (Borylation) nBuLi_Addition->Borate_Quench 2. Stir Acid_Workup 1 M HCl (Hydrolysis) Borate_Quench->Acid_Workup 3. Warm to RT Purification Extraction & Purification Acid_Workup->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Key Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the dihydrobenzofuran core and various aryl or heteroaryl halides, providing access to a wide range of more complex molecules with potential biological activity.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide.[5]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X R¹-Pd(II)L₂-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Aryl R¹-Pd(II)L₂-R² Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Boronic_Acid (HO)₂B-R² Boronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl_Halide R¹-X Aryl_Halide->Oxidative_Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stability and Handling

Aryl boronic acids are generally stable solids that can be handled in air. However, they can undergo dehydration to form cyclic boroxines, especially upon heating. It is recommended to store this compound in a cool, dry place. For reactions, it is best to use an inert atmosphere to prevent potential side reactions and ensure reproducibility.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an important tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in various synthetic endeavors.

References

An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2,3-Dihydrobenzofuran-7-yl)boronic acid, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, potential therapeutic applications based on the activities of related compounds, and a representative synthetic approach.

Chemical Identity and Nomenclature

This compound is a derivative of 2,3-dihydrobenzofuran, featuring a boronic acid functional group at the 7-position of the bicyclic ring system. Boronic acids are recognized for their versatile applications in organic synthesis, most notably as key coupling partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for the formation of carbon-carbon bonds.

Below is a summary of the IUPAC name and known synonyms for this compound, providing clarity and consistency in its identification.

Identifier Name
IUPAC Name (2,3-Dihydro-1-benzofuran-7-yl)boronic acid
Synonym 2,3-Dihydrobenzofuran-7-boronic acid[1]
Synonym Boronic acid, (2,3-dihydro-7-benzofuranyl)-[1]
CAS Number 685514-61-8[2]

Potential Therapeutic Relevance

While specific biological activities of this compound are not extensively documented in publicly available literature, the 2,3-dihydrobenzofuran scaffold is a recognized privileged structure in medicinal chemistry, present in numerous biologically active compounds.[3][4][5] Derivatives of this scaffold have shown promise as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) and as antagonists of the 5-HT3 receptor.[6][7]

PARP-1 Inhibition

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP-1 in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as synthetic lethality.[8] Several 2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated as PARP-1 inhibitors, with some showing significant potency.[7][9] The boronic acid moiety of the title compound could serve as a handle for the synthesis of novel PARP-1 inhibitors.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel that plays a crucial role in mediating nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[6] Antagonists of this receptor, often called "setrons," are effective antiemetic agents. A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and shown to be potent 5-HT3 receptor antagonists.[6] This suggests that the 2,3-dihydrobenzofuran-7-yl moiety is a viable scaffold for the development of new 5-HT3 receptor antagonists.

Experimental Protocols

Representative Synthesis of an Aryl Boronic Acid

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 2,3-Dihydrobenzofuran (starting material)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Lithiation: Dissolve 2,3-dihydrobenzofuran in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath. To this stirred solution, slowly add a solution of n-butyllithium in hexanes. The reaction mixture is typically stirred at this temperature for a period to ensure complete lithiation. The position of lithiation will be directed by the ether oxygen to the 7-position.

  • Borylation: To the reaction mixture, add triisopropyl borate dropwise at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period.

  • Workup: Quench the reaction by the slow addition of 2 M aqueous HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_start Starting Material cluster_reaction1 Lithiation cluster_reaction2 Borylation cluster_reaction3 Workup cluster_product Final Product start 2,3-Dihydrobenzofuran lithiation 1. n-BuLi, THF, -78 °C start->lithiation Step 1 borylation 2. Triisopropyl borate lithiation->borylation Step 2 workup 3. Acidic Workup (HCl) borylation->workup Step 3 product This compound workup->product Purification parp1_inhibition cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 activates dsb Double-Strand Break (DSB) ssb->dsb leads to (unrepaired) ber Base Excision Repair (BER) parp1->ber initiates ber->ssb repairs inhibitor 2,3-Dihydrobenzofuran Derivative (Inhibitor) inhibitor->parp1 inhibits apoptosis Apoptosis in BRCA-deficient cells dsb->apoptosis triggers

References

Spectroscopic and Synthetic Profile of (2,3-Dihydrobenzofuran-7-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodologies relevant to (2,3-Dihydrobenzofuran-7-yl)boronic acid. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of predicted data, representative spectral information from analogous structures, and detailed, generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers working with this and related compounds in the fields of medicinal chemistry and materials science.

Predicted and Representative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are derived from computational predictions and analysis of structurally similar compounds, including 2,3-dihydrobenzofuran and various aryl boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.2 - 7.4d~7-8
H-56.8 - 7.0t~7-8
H-67.0 - 7.2d~7-8
H-2 (CH₂)4.5 - 4.7t~8-9
H-3 (CH₂)3.2 - 3.4t~8-9
B(OH)₂4.5 - 6.0br s-

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-7 (C-B)125 - 135
C-7a158 - 162
C-3a120 - 125
C-4128 - 132
C-5115 - 120
C-6122 - 128
C-270 - 75
C-328 - 33
Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (B-OH, stretch)3200 - 3600Strong, Broad
C-H (aromatic, stretch)3000 - 3100Medium
C-H (aliphatic, stretch)2850 - 2960Medium
C=C (aromatic, stretch)1580 - 1620Medium
B-O (stretch)1310 - 1380Strong
C-O (ether, stretch)1220 - 1280Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI)

IonPredicted m/zNotes
[M+H]⁺165.07Molecular ion with protonation
[M+Na]⁺187.05Sodium adduct
[M-H]⁻163.06Deprotonated molecular ion
[M+H-H₂O]⁺147.06Loss of water from the boronic acid moiety

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic analysis of aryl boronic acids, which can be adapted for this compound.

Synthesis of Aryl Boronic Acids from Aryl Halides

This protocol describes a general method for the synthesis of aryl boronic acids via a Grignard reaction.[1]

Materials:

  • Aryl bromide (e.g., 7-bromo-2,3-dihydrobenzofuran)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Aqueous hydrochloric acid (e.g., 2 M HCl)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the aryl bromide in anhydrous THF is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. Once the reaction starts, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours to hydrolyze the borate ester. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ether and hexanes) to yield the pure aryl boronic acid.

Spectroscopic Analysis Protocols

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[2]

¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.[2]

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.[3]

Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.[4]

Sample Preparation: A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[5]

Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system. The mass spectrum is acquired over a suitable m/z range (e.g., 50-500 Da).[5] High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms Molecular Weight & Formula ir Infrared (IR) Spectroscopy synthesis->ir Functional Groups nmr NMR Spectroscopy synthesis->nmr Connectivity & Environment data_analysis Data Analysis & Interpretation ms->data_analysis ir->data_analysis h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr h_nmr->data_analysis c_nmr->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: A logical workflow for the spectroscopic characterization of a synthesized compound.

References

A Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dihydrobenzofuran-7-yl)boronic acid is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic scaffold is a common feature in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its relevance in the development of novel therapeutics.

Commercial Availability and Chemical Properties

This compound is commercially available from several chemical suppliers. This accessibility makes it a readily available building block for research and development purposes.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 685514-61-8[1][2]
Molecular Formula C₈H₉BO₃[1][2]
Molecular Weight 163.97 g/mol [2]
Physical Form SolidN/A
Purity Typically ≥98%[1]
InChI InChI=1S/C8H9BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3,10-11H,4-5H2[3]
InChIKey JDOYUFYZFXCQJP-UHFFFAOYSA-N[1][3]
SMILES B(C1=C2C(=CC=C1)CCO2)(O)O[1][3]

Table 2: Safety Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Note: Safety information is based on data for similar boronic acid compounds and should be used as a general guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the borylation of a suitable 2,3-dihydrobenzofuran precursor. A common method involves the use of a strong base to facilitate a metal-halogen exchange, followed by quenching with a borate ester.

General Procedure for Borylation:

  • Starting Material Preparation: Begin with a halogenated 2,3-dihydrobenzofuran, such as 7-bromo-2,3-dihydrobenzofuran.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 7-bromo-2,3-dihydrobenzofuran in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether.

  • Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of a strong organolithium base, such as n-butyllithium or tert-butyllithium, dropwise. The reaction is typically stirred at this temperature for a period to ensure complete metal-halogen exchange.

  • Borylation: To the resulting aryllithium species, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the addition of an aqueous acid solution (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.[4]

G Synthesis Workflow for this compound start Start with 7-bromo-2,3-dihydrobenzofuran dissolve Dissolve in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_nBuLi Add n-Butyllithium cool->add_nBuLi lithiation Lithiation (Metal-Halogen Exchange) add_nBuLi->lithiation add_borate Add Trialkyl Borate lithiation->add_borate borylation Borylation add_borate->borylation warm Warm to Room Temperature borylation->warm quench Quench with Aqueous Acid warm->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography/Recrystallization extract->purify end Obtain this compound purify->end

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides.[5]

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water, or dioxane and water.

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C for several hours, or until the reaction is complete as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the desired coupled product.[6][7]

G Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_RAr R-Pd(II)L_n-Ar Transmetal->PdII_RAr Boronate Ar-B(OH)₂ (Dihydrobenzofuranyl- boronic acid) Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8] Boronic acids and their derivatives have also gained significant attention in drug development, with several boronic acid-containing drugs approved for clinical use.[9][10]

The incorporation of the this compound moiety into molecules can lead to compounds with potential therapeutic applications, including:

  • Anticancer Agents: The benzofuran and dihydrobenzofuran cores are found in compounds with demonstrated anticancer activity.[8][11] The ability to use this compound in cross-coupling reactions allows for the synthesis of diverse libraries of compounds for screening against various cancer cell lines.

  • Antiviral and Antibacterial Agents: Derivatives of benzofuran have shown promising antiviral and antibacterial properties.[8] The unique electronic and structural features of the dihydrobenzofuran ring can be exploited to design novel antimicrobial agents.

  • Enzyme Inhibitors: Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the active site serine residue.[9] This property, combined with the dihydrobenzofuran scaffold, can be utilized to design potent and selective enzyme inhibitors for various therapeutic targets. For instance, derivatives of 2,3-dihydrobenzofuran have been developed as highly potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal domain (BET) family of proteins, which are promising targets in oncology and inflammation.[12]

G Drug Discovery Applications of this compound BoronicAcid This compound Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki Library Diverse Compound Library Suzuki->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Anticancer Anticancer Activity Screening->Anticancer Antiviral Antiviral Activity Screening->Antiviral Antibacterial Antibacterial Activity Screening->Antibacterial Enzyme Enzyme Inhibition Screening->Enzyme Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical flow from the starting material to drug discovery applications.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the established biological relevance of the 2,3-dihydrobenzofuran scaffold, makes it a compound of high interest for researchers in drug discovery and medicinal chemistry. The provided protocols and data serve as a foundational guide for the effective utilization of this versatile reagent in the laboratory.

References

An In-depth Technical Guide to the Safety and Handling of (2,3-Dihydrobenzofuran-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and key applications of (2,3-Dihydrobenzofuran-7-yl)boronic acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound, with the CAS number 685514-61-8, is a versatile reagent in organic synthesis.[1][2] Its key physical and chemical properties are summarized below.

PropertyValue
CAS Number 685514-61-8[1][2]
Molecular Formula C₈H₉BO₃[3]
Molecular Weight 163.97 g/mol [3][4]
Appearance Solid (form not specified)
Purity Typically available at ≥98%
Storage Temperature 4°C[5]

Safety and Hazard Information

GHS Hazard Classification (Anticipated):

  • Skin Irritation (Category 2) [6]

  • Eye Irritation (Category 2A) [6]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [5]

  • Acute Toxicity, Oral (Category 4) [5]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P264: Wash skin thoroughly after handling.[6]

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[6]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[6]

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Specific toxicological data for this compound is not available. However, studies on the parent compound, 2,3-benzofuran, indicate potential for liver and kidney damage with chronic oral exposure in animal models.[7][8] The toxicity of 2,3-benzofuran may be linked to its activation by P-450 oxygenases.[7] It is carcinogenic in rats and mice, causing tumors in the kidney, lung, forestomach, and liver.[7][8] Given these findings, it is crucial to handle this compound with appropriate safety precautions to minimize exposure.

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generation of dust.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9] This reaction is a powerful method for forming carbon-carbon bonds.[10]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl halide. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Nitrogen or Argon) solvent->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography product Isolated Product chromatography->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Safety Precautions

Safety_Precautions cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures compound This compound skin_irrit Skin Irritation compound->skin_irrit eye_irrit Eye Irritation compound->eye_irrit resp_irrit Respiratory Irritation compound->resp_irrit oral_tox Oral Toxicity compound->oral_tox gloves Gloves skin_irrit->gloves goggles Goggles eye_irrit->goggles fume_hood Use Fume Hood resp_irrit->fume_hood wash_hands Wash Hands oral_tox->wash_hands lab_coat Lab Coat avoid_dust Avoid Dust

Caption: Relationship between hazards and recommended safety measures.

References

An In-depth Technical Guide to Dihydrobenzofuran Boronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dihydrobenzofuran boronic acids, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, physicochemical properties, and diverse biological activities, with a focus on their applications in drug discovery. This document is intended to serve as a valuable resource, offering detailed experimental protocols and insights into the mechanisms of action of these promising molecules.

Introduction to Dihydrobenzofuran Boronic Acids

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its inherent structural features allow for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents. The incorporation of a boronic acid moiety onto this scaffold further enhances its potential. Boronic acids are versatile functional groups known for their ability to form reversible covalent bonds with diols, a property that can be exploited for targeting glycoproteins and enzyme active sites.[3][4] They are also crucial reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the synthesis of complex biaryl structures.[5][6]

The combination of the dihydrobenzofuran core with the unique reactivity of the boronic acid group has given rise to a class of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and metabolic disease treatments.[7][8][9] This guide will explore the synthesis, biological evaluation, and future perspectives of dihydrobenzofuran boronic acids in the field of drug development.

Physicochemical and Biological Properties

Table 1: Physicochemical Properties of (2,3-Dihydro-1-benzofuran-5-yl)boronic acid [10]

PropertyValue
Molecular Formula C₈H₉BO₃
Molecular Weight 163.97 g/mol
Heavy Atom Count 12
CAS Number 227305-69-3

The biological activities of dihydrobenzofuran derivatives and various boronic acid-containing compounds have been reported in numerous studies. The following tables summarize some of the key quantitative data, highlighting their potential as therapeutic agents.

Table 2: Biological Activity of Dihydrobenzofuran Derivatives

CompoundTarget/AssayActivity (IC₅₀/EC₅₀)Reference
Fluorinated benzofuran derivative 1HCT116 cell proliferationIC₅₀: 19.5 µM[11]
Fluorinated benzofuran derivative 2HCT116 cell proliferationIC₅₀: 24.8 µM[11]
Fluorinated benzofuran derivative 2IL-6 production in LPS-treated macrophagesIC₅₀: 1.23 µM[11]
Fluorinated benzofuran derivative 3CCL2 production in LPS-treated macrophagesIC₅₀: 1.5 µM[11]
Fluorinated benzofuran derivative 8NO production in LPS-treated macrophagesIC₅₀: 2.4 µM[11]
Fluorinated benzofuran derivative 8PGE₂ production in LPS-treated macrophagesIC₅₀: 20.52 µM[11]

Table 3: Biological Activity of Boronic Acid-Containing Compounds

CompoundTarget/AssayActivity (IC₅₀)Reference
Peptide boronate 14Proteasome1.1 nM[3]
Peptide boronate 14HDAC1255 nM[3]
Peptide boronate 14RPMI-8226 MM cell line6.66 nM[3]
Peptide boronate 14U266 MM cell line4.31 nM[3]
Peptide boronate 14KM3 MM cell line10.1 nM[3]
Peptide boronate 14Bortezomib-resistant KM3/BTZ MM cell line8.98 nM[3]
Boronic acid derivative 17dCTPaseEC₅₀: 0.046 µM[3]
Biphenyl boronic acid 35Ovarian cancer cells (SKOV3)21 nM[3]
Chalcone-boronic acid 2MCF-7 breast cancer cells1.8 µM[12]
Chalcone-boronic acid 4T-47D breast cancer cells1.9 µM[12]
Dipeptide boronic acid 15Proteasome4.60 nM[12]
BortezomibProteasome7.05 nM[12]

Key Signaling Pathways and Mechanisms of Action

Dihydrobenzofuran boronic acids can exert their biological effects through various mechanisms. Two prominent examples are the inhibition of tubulin polymerization and the modulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) activity.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[13] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[14] Some dihydrobenzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The following diagram illustrates the general mechanism of tubulin polymerization and its inhibition.

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization GTP Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization GDP Depolymerization->Tubulin Dimers Dihydrobenzofuran Boronic Acid Dihydrobenzofuran Boronic Acid Inhibits Polymerization Dihydrobenzofuran Boronic Acid->Inhibits Polymerization Inhibits Polymerization->Polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Inhibits Polymerization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by dihydrobenzofuran boronic acids.

PPARα Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism and inflammation.[15][16] PPARα, in particular, is a key regulator of fatty acid oxidation.[5] Agonists of PPARα can be effective in treating dyslipidemia. Certain 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as potent and selective PPARα agonists.[8] The signaling pathway of PPARα activation is depicted below.

PPARa_Signaling_Pathway PPARα Signaling Pathway Dihydrobenzofuran Boronic Acid (Agonist) Dihydrobenzofuran Boronic Acid (Agonist) PPARa PPARa Dihydrobenzofuran Boronic Acid (Agonist)->PPARa Binds and Activates PPARa-RXR Heterodimer PPARa-RXR Heterodimer PPARa->PPARa-RXR Heterodimer RXR RXR RXR->PPARa-RXR Heterodimer PPRE (DNA) PPRE (DNA) PPARa-RXR Heterodimer->PPRE (DNA) Binds to Target Gene Transcription Target Gene Transcription PPRE (DNA)->Target Gene Transcription Initiates Lipid Metabolism Genes Lipid Metabolism Genes Target Gene Transcription->Lipid Metabolism Genes Upregulates

Caption: Activation of the PPARα signaling pathway by dihydrobenzofuran boronic acid agonists.

Experimental Protocols

This section provides detailed methodologies for the synthesis of dihydrobenzofuran boronic acids and their subsequent application in Suzuki-Miyaura cross-coupling reactions. These protocols are based on established literature procedures.[1][9][17]

Synthesis of (3-(Ethoxycarbonyl)-benzofuran-2-yl)boronic acid

This protocol describes a general method for the synthesis of a benzofuran boronic acid derivative, which can be subsequently reduced to the corresponding dihydrobenzofuran.[1]

Materials:

  • Ethyl benzofuran-3-carboxylate

  • Trimethyl borate

  • Dry Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (2 M in THF/heptane/ethylbenzene)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Dissolve ethyl benzofuran-3-carboxylate (1.0 equiv.) and trimethyl borate (2.2 equiv.) in dry THF in a flask under a nitrogen atmosphere.

  • Cool the mixture to -78 °C in a dry ice-acetone bath.

  • Slowly add LDA (2.2 equiv.) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 15 minutes.

  • Quench the reaction by adding 1 M HCl until the pH is acidic.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

  • Purify the product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a dihydrobenzofuran boronic acid with an aryl halide.[17]

Materials:

  • Dihydrobenzofuran boronic acid (or boronic ester) (1.1 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Cesium carbonate (2.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water

Procedure:

  • To a pressure flask equipped with a stir bar, add the aryl bromide, dihydrobenzofuran boronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous 1,4-dioxane and water.

  • Sparge the mixture with a stream of argon for 10 minutes.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture.

  • Sparge with argon for an additional 10 minutes.

  • Seal the vessel with a screw cap and heat the reaction mixture to 100 °C overnight with stirring.

  • After cooling to room temperature, monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Drug Discovery Workflow

The discovery and development of drugs based on the dihydrobenzofuran boronic acid scaffold typically follows a structured workflow, from initial hit identification to preclinical evaluation. The following diagram illustrates a representative workflow for the development of a kinase inhibitor, a common application for such scaffolds.[18][19]

Drug_Discovery_Workflow Drug Discovery Workflow for Dihydrobenzofuran Boronic Acid Kinase Inhibitors Target Identification & Validation Target Identification & Validation HTS HTS Target Identification & Validation->HTS High-Throughput Screening (HTS) High-Throughput Screening (HTS) Hit Identification Hit Identification Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization SAR Studies Lead Compound Lead Compound Hit-to-Lead Optimization->Lead Compound Lead Optimization Lead Optimization Lead Compound->Lead Optimization ADMET Profiling Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate In Vitro & In Vivo Studies In Vitro & In Vivo Studies Preclinical Candidate->In Vitro & In Vivo Studies IND-Enabling Studies IND-Enabling Studies In Vitro & In Vivo Studies->IND-Enabling Studies HTS->Hit Identification

Caption: A typical drug discovery workflow for dihydrobenzofuran boronic acid-based kinase inhibitors.

Conclusion and Future Perspectives

Dihydrobenzofuran boronic acids represent a promising class of compounds with significant potential in drug discovery. Their unique structural features and versatile reactivity allow for the synthesis of diverse libraries of molecules with a wide range of biological activities. The ability to modulate key signaling pathways, such as those involved in cell proliferation and metabolism, makes them attractive candidates for the development of novel therapeutics for cancer, inflammatory diseases, and metabolic disorders.

Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The synthesis of novel dihydrobenzofuran boronic acid derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Mechanisms of Action: In-depth studies to further understand the molecular targets and signaling pathways modulated by these compounds.

  • Development of Targeted Therapies: The design of dihydrobenzofuran boronic acids that specifically target disease-associated proteins, minimizing off-target effects.

  • Application in Boron Neutron Capture Therapy (BNCT): Given the presence of boron, these compounds could be explored as potential agents for BNCT, a targeted radiation therapy for cancer.

References

Methodological & Application

Application Notes and Protocols for (2,3-Dihydrobenzofuran-7-yl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[1] (2,3-Dihydrobenzofuran-7-yl)boronic acid is a valuable building block for the synthesis of 7-aryl-2,3-dihydrobenzofurans, a scaffold present in numerous biologically active molecules and drug candidates. These structures are of significant interest in medicinal chemistry.

This document provides a comprehensive guide to the use of this compound in Suzuki-Miyaura coupling reactions. It includes generalized protocols, a discussion of key reaction parameters, and visualizations to aid in experimental design.

Disclaimer

Extensive literature searches did not yield specific, detailed experimental protocols for the Suzuki-Miyaura coupling of This compound . The protocols and data presented herein are based on general knowledge of the Suzuki-Miyaura reaction and examples involving structurally similar benzofuran derivatives. Researchers should treat the following information as a starting point for optimization.

Data Presentation: General Reaction Parameters

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The optimal conditions can vary significantly based on the specific aryl halide coupling partner. Below is a summary of commonly used components for the Suzuki-Miyaura coupling of aryl boronic acids.

ParameterComponentTypical Concentration/LoadingNotes
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)1-5 mol%Pd(PPh₃)₄ is often used directly, while others may require an external ligand.[2]
Ligand PPh₃, XPhos, SPhos, RuPhos, dppf1-2 equivalents relative to PdBulky, electron-rich phosphine ligands often improve catalytic activity, especially for less reactive aryl chlorides.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF2-3 equivalentsThe choice of base is crucial and can significantly impact the reaction rate and yield. Carbonates and phosphates are commonly used.[1]
Solvent System Toluene, Dioxane, THF, DMF, Acetonitrile-Often used in combination with water (e.g., Toluene/H₂O, Dioxane/H₂O) to facilitate the dissolution of the base and boronic acid.[1]
Temperature Room Temperature to 120 °C-The required temperature depends on the reactivity of the aryl halide (I > Br > OTf > Cl).
Reaction Time 1 to 24 hours-Reaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of an aryl halide with this compound. These are starting points and will likely require optimization for specific substrates.

Protocol 1: General Screening Conditions for Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • Toluene (or Dioxane) and Water (4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add the degassed solvent system (Toluene/Water or Dioxane/Water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Less Reactive Aryl Chlorides

The coupling of aryl chlorides is generally more challenging and often requires more active catalyst systems.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • Dioxane and Water (5:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk flask.

  • Add the aryl chloride and this compound.

  • Seal the flask, remove from the glovebox, and add the degassed solvent system via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure outlined in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in Flask start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent System inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A flowchart illustrating the key steps in a typical Suzuki-Miyaura coupling experiment.

References

Synthesis of Novel Compounds Utilizing (2,3-Dihydrobenzofuran-7-yl)boronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, (2,3-dihydrobenzofuran-7-yl)boronic acid serves as a versatile building block for the synthesis of a wide array of derivatives with significant potential in medicinal chemistry. The dihydrobenzofuran moiety is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer to antifungal.[1][2][3][4][5][6][7] This document provides detailed application notes and experimental protocols for the synthesis of derivatives using this valuable starting material, with a particular focus on its application in the development of kinase inhibitors.

The primary application of this compound in organic synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8][9] This reaction allows for the formation of a carbon-carbon bond between the dihydrobenzofuran core and various aryl or heteroaryl halides, providing access to a diverse range of biaryl structures. These structures are of high interest in drug discovery due to their presence in many approved drugs and clinical candidates.

Application in the Synthesis of PARP-1 Inhibitors

A significant application of the 2,3-dihydrobenzofuran-7-yl scaffold is in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[10] Inhibiting PARP-1 in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.

Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated as potent PARP-1 inhibitors.[11][12] The synthesis of these inhibitors involves the functionalization of the 2,3-dihydrobenzofuran core at the 7-position, highlighting the importance of this substitution pattern for biological activity.

Quantitative Data: PARP-1 Inhibitory Activity

The following table summarizes the in vitro PARP-1 inhibitory activity of synthesized 2,3-dihydrobenzofuran-7-carboxamide derivatives.

Compound IDModificationPARP-1 IC₅₀ (µM)[11]
3 Unsubstituted9.45
4 5-Bromo>50
5 5-Nitro0.94

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure adaptable for the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl or heteroaryl halide, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl derivative.

Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide (PARP-1 Inhibitor Scaffold)

This protocol is adapted from the synthesis of the core scaffold of PARP-1 inhibitors as described by Gangjee et al. (2014).[11]

Step 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid

  • To a solution of 2,3-dihydrobenzofuran in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture back to -78 °C and bubble in dry carbon dioxide gas for 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify with concentrated HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which can be purified by crystallization.

Step 2: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide

  • To a solution of 2,3-dihydrobenzofuran-7-carboxylic acid in anhydrous dichloromethane at 0 °C, add oxalyl chloride followed by a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2,3-dihydrobenzofuran-7-carboxamide.

Visualizations

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_product Product BoronicAcid This compound Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction ArylHalide Aryl/Heteroaryl Halide ArylHalide->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Aryl/Heteroaryl-2,3- dihydrobenzofuran Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

PARP_Inhibitor_Synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates & Product Start 2,3-Dihydrobenzofuran Step1 1. n-BuLi, THF 2. CO2 3. H+ Start->Step1 Intermediate 2,3-Dihydrobenzofuran- 7-carboxylic acid Step1->Intermediate Step2 1. (COCl)2, DMF 2. NH4OH Product 2,3-Dihydrobenzofuran- 7-carboxamide (PARP-1 Inhibitor Scaffold) Step2->Product Intermediate->Step2

Caption: Synthetic scheme for the 2,3-dihydrobenzofuran-7-carboxamide scaffold.

References

(2,3-Dihydrobenzofuran-7-yl)boronic Acid: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(2,3-Dihydrobenzofuran-7-yl)boronic acid has emerged as a valuable building block in medicinal chemistry, offering a rigid scaffold that can be strategically functionalized to generate diverse libraries of bioactive molecules. Its unique structural features allow for the exploration of chemical space in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This document provides detailed application notes and protocols for the use of this versatile reagent, targeting researchers, scientists, and drug development professionals.

Applications in Drug Discovery

The 2,3-dihydrobenzofuran motif is present in a variety of biologically active compounds. The incorporation of a boronic acid at the 7-position provides a convenient handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This enables the synthesis of a wide array of derivatives with potential therapeutic applications, including:

  • PARP-1 Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. Inhibitors of PARP-1 have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The dihydrobenzofuran core can be elaborated to mimic the nicotinamide pharmacophore of the natural PARP-1 substrate, NAD+.

  • Angiogenesis Inhibitors: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Compounds that can inhibit this process are of great interest in oncology. The dihydrobenzofuran scaffold has been utilized to develop inhibitors of key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling cascade.

Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, allowing for the efficient formation of biaryl structures. This compound is an excellent substrate for this reaction, coupling with a variety of aryl and heteroaryl halides to generate diverse molecular architectures. Below is a summary of representative reaction conditions and yields.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (2:1:1)1001292
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane90888
32-BromopyridinePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene1101675
44-ChlorobenzonitrilePd₂(dba)₃ (1), XPhos (2)K₃PO₄t-BuOH/H₂O (1:1)802485
51-Bromo-3,5-difluorobenzenePd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O (4:1)951095

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating source

Procedure:

  • To the reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Synthesis of a (2,3-Dihydrobenzofuran-7-yl)-based PARP-1 Inhibitor Intermediate

This protocol describes the synthesis of a key intermediate for a potential PARP-1 inhibitor using a Suzuki-Miyaura coupling reaction.

Reaction: Coupling of this compound with 4-bromobenzamide.

Materials:

  • This compound (213 mg, 1.2 mmol)

  • 4-Bromobenzamide (200 mg, 1.0 mmol)

  • Pd(PPh₃)₄ (58 mg, 0.05 mmol)

  • K₂CO₃ (414 mg, 3.0 mmol)

  • Toluene (8 mL)

  • Ethanol (4 mL)

  • Water (4 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine this compound, 4-bromobenzamide, Pd(PPh₃)₄, and K₂CO₃.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water.

  • Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane:ethyl acetate = 1:1) to yield 4-((2,3-dihydrobenzofuran-7-yl))benzamide.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are crucial for understanding the context and application of this compound in medicinal chemistry.

PARP1_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP-1 Activation & Repair cluster_Inhibition Inhibition by Dihydrobenzofuran Derivative DNA_Strand_Break DNA Single-Strand Break PARP1 PARP-1 DNA_Strand_Break->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Inhibition Inhibition PARP1->Inhibition Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Apoptosis Cell Death (Apoptosis) DNA_Repair->Apoptosis prevention of repair leads to Inhibitor (2,3-Dihydrobenzofuran-7-yl) -based Inhibitor Inhibitor->Inhibition Inhibition->PARP1 blocks

Caption: PARP-1 Inhibition Signaling Pathway.

Angiogenesis_Inhibition_Pathway cluster_VEGF_Signaling VEGF Signaling Cascade cluster_Inhibition Inhibition by Dihydrobenzofuran Derivative VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR binds to PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR->MAPK_ERK Inhibition Inhibition VEGFR->Inhibition Angiogenesis Angiogenesis (Cell Proliferation, Migration) PI3K_Akt->Angiogenesis MAPK_ERK->Angiogenesis No_Angiogenesis Inhibition of Angiogenesis Angiogenesis->No_Angiogenesis leads to Inhibitor (2,3-Dihydrobenzofuran-7-yl) -based Inhibitor Inhibitor->Inhibition Inhibition->VEGFR blocks signaling

Caption: Angiogenesis Inhibition Pathway.

Suzuki_Coupling_Workflow Start Reaction Setup Reactants This compound Aryl Halide Palladium Catalyst Base Start->Reactants Reaction Heating under Inert Atmosphere Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Biaryl Product Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Application Notes and Protocols for Cross-Coupling Reactions with (2,3-Dihydrobenzofuran-7-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (2,3-Dihydrobenzofuran-7-yl)boronic acid in three key cross-coupling reactions: Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig. These methods are instrumental in the synthesis of novel molecules with potential applications in medicinal chemistry and drug discovery, particularly for targeting signaling pathways involved in cancer and inflammation.

Introduction

This compound is a versatile building block for the synthesis of a variety of substituted dihydrobenzofuran derivatives. The dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds. Cross-coupling reactions provide a powerful means to introduce aryl, heteroaryl, and amino substituents at the 7-position, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. Dihydrobenzofuran-containing molecules have shown promise as inhibitors of enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1) and in the modulation of signaling pathways like NF-κB, which are critical in cancer and inflammatory diseases.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is widely used for the synthesis of biaryl compounds.

Quantitative Data
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
21-Chloro-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃Dioxane1101878
32-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901682
Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk tube, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst, the ligand (if required), and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-2,3-dihydrobenzofuran.

Suzuki_Miyaura_Workflow reagents Reagents: This compound Aryl Halide Pd Catalyst & Ligand Base setup Reaction Setup: Inert Atmosphere Degassed Solvent reagents->setup 1. Add reaction Reaction: Heating & Stirring setup->reaction 2. Heat workup Workup: Extraction & Washing reaction->workup 3. Cool & Extract purification Purification: Column Chromatography workup->purification 4. Purify product Product: 7-Aryl-2,3-dihydrobenzofuran purification->product 5. Isolate

Suzuki-Miyaura Cross-Coupling Experimental Workflow.

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically using a copper catalyst to couple an organoboron reagent with an amine or an alcohol.[1][2][3] This reaction is advantageous for its mild conditions, often proceeding at room temperature and open to the air.[2][3]

Quantitative Data
EntryNucleophileCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholineCu(OAc)₂ (10)PyridineCH₂Cl₂RT4875
2AnilineCu(OTf)₂ (15)Et₃NTHF502468
3PhenolCuI (10)Cs₂CO₃Dioxane801880
Experimental Protocol

General Procedure for Chan-Lam Coupling:

  • To a reaction vial, add this compound (1.5 equiv.), the amine or phenol (1.0 equiv.), the copper catalyst, and the base.

  • Add the solvent to the mixture.

  • Stir the reaction mixture at the specified temperature for the indicated time. The reaction is often open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N- or O-arylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[4] This method is highly versatile and tolerates a wide range of functional groups.

Quantitative Data
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePiperidinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001688
21-Bromo-3,5-dimethylbenzeneAnilinePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane1102081
34-Iodoanisolen-ButylaminePdCl₂(dppf) (5)-Cs₂CO₃THF802476
Experimental Protocol

General Procedure for Buchwald-Hartwig Amination:

  • In a glovebox, charge a Schlenk tube with the aryl halide (1.0 equiv.), the palladium catalyst, and the ligand.

  • Add the solvent, followed by the amine (1.2 equiv.) and a solution of the base.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the arylated amine product.

Application in Drug Discovery: Targeting PARP-1 and NF-κB Signaling

Derivatives of 2,3-dihydrobenzofuran have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. PARP inhibitors are a clinically validated class of cancer therapeutics. The synthesis of a library of 7-substituted dihydrobenzofuran analogs through the described cross-coupling reactions can lead to the discovery of novel and more effective PARP-1 inhibitors.

Furthermore, the NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is implicated in various diseases, including cancer. Some dihydrobenzofuran derivatives have been shown to modulate this pathway. The cross-coupling protocols detailed here provide a direct route to synthesize novel compounds for screening as potential modulators of NF-κB signaling.

Signaling_Pathway cluster_stimuli Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response DNA Damage DNA Damage PARP1 PARP-1 DNA Damage->PARP1 Inflammatory Signals Inflammatory Signals IKK IKK Complex Inflammatory Signals->IKK DNA Repair DNA Repair PARP1->DNA Repair IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation Cell Survival Cell Survival NFkB->Cell Survival DHF_derivative Dihydrobenzofuran Derivative DHF_derivative->PARP1 inhibits DHF_derivative->IKK inhibits

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of (2,3-Dihydrobenzofuran-7-yl)boronic acid and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for cross-coupling reactions involving (2,3-Dihydrobenzofuran-7-yl)boronic acid and its derivatives. The 2,3-dihydrobenzofuran motif is a key structural component in numerous biologically active molecules and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is widely employed in the synthesis of complex organic molecules for drug discovery and development.[1][2][3]

Introduction to Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[1][4] This reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[1] The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]

The choice of palladium precursor, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling, influencing reaction yield, selectivity, and functional group tolerance. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). A variety of phosphine-based ligands are used to stabilize the palladium catalyst and modulate its reactivity.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling of a 2,3-dihydrobenzofuran derivative with an arylboronic acid. While the specific example utilizes a dihydrobenzofuran-derived O-sulfamate as the electrophile, the reaction conditions are highly relevant for the coupling of this compound with aryl halides.

EntryDihydrobenzofuran DerivativeCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Ref.
12,3-Dihydrobenzofuran-7-yl N,N-dimethylsulfamatePhenylboronic acidNiCl₂(PCy₃)₂ (10)-K₃PO₄Toluene13088[5]
2Aryl Bromide (general)This compound (hypothetical)Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100N/A[6]
3Aryl Chloride (general)This compound (hypothetical)Pd₂(dba)₃ (1.5)2KFDioxane80N/A[6]

Note: Entries 2 and 3 represent generalized conditions for Suzuki-Miyaura reactions of heteroaryl boronic acids and are provided as a starting point for optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2,3-Dihydrobenzofuran Derivative

This protocol is adapted from a reported procedure for the cross-coupling of a dihydrobenzofuran-derived sulfamate and can be used as a starting point for reactions with this compound.[5]

Materials:

  • 2,3-Dihydrobenzofuran-7-yl derivative (e.g., halide or triflate) (1.0 equiv)

  • Arylboronic acid (1.5 - 2.5 equiv)

  • Palladium catalyst (e.g., NiCl₂(PCy₃)₂, Pd(OAc)₂, or Pd₂(dba)₃) (5-10 mol%)

  • Ligand (if required, e.g., PCy₃, SPhos) (10-20 mol%)

  • Base (e.g., K₃PO₄) (3.0 - 5.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial)

  • Magnetic stirrer and heating source (e.g., oil bath)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the 2,3-dihydrobenzofuran derivative (1.0 equiv), arylboronic acid (2.5 equiv), base (K₃PO₄, 5.0 equiv), and the palladium catalyst (NiCl₂(PCy₃)₂, 10 mol%).

  • Seal the reaction vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 130 °C).

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar' Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar' (Product) RedElim->Product BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide R-X (Aryl Halide) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Oven-dried Reaction Vessel add_reagents Add Reactants, Base, and Catalyst start->add_reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_reagents->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent heating_stirring Heat and Stir Reaction Mixture add_solvent->heating_stirring monitoring Monitor Reaction Progress (TLC, LC-MS) heating_stirring->monitoring workup Aqueous Workup (Dilute, Wash, Dry) monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification end Final Product purification->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for (2,3-Dihydrobenzofuran-7-yl)boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dihydrobenzofuran-7-yl)boronic acid is a valuable building block in synthetic organic chemistry, particularly for the construction of complex molecules containing the dihydrobenzofuran moiety. This structural motif is present in numerous biologically active compounds and natural products, making its efficient incorporation a key step in many drug discovery and development programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and this compound is an excellent coupling partner for the synthesis of a wide range of substituted benzofurans.[1][2][3]

This document provides detailed application notes on the selection of solvents for reactions involving this compound, along with a representative experimental protocol for its use in Suzuki-Miyaura coupling.

Physicochemical Properties and Stability

Understanding the physicochemical properties of this compound is crucial for optimal handling, storage, and reaction setup. While specific experimental data for this compound is not extensively published, the following table summarizes its known properties and expected behavior based on structurally similar arylboronic acids.

PropertyValue / Expected BehaviorCitation
Molecular Formula C₈H₉BO₃
Molecular Weight 163.97 g/mol
Appearance Expected to be a white to off-white solid.[4]
Solubility Generally soluble in polar aprotic solvents (e.g., THF, dioxane, DMF) and alcohols (e.g., methanol, ethanol). Limited solubility in nonpolar hydrocarbon solvents (e.g., hexane, toluene). Solubility in aqueous bases is expected due to the formation of boronate salts.[5]
Stability As with many boronic acids, this compound is susceptible to dehydration to form the corresponding boroxine (a cyclic trimer). This process is often reversible in the presence of water. It is also prone to protodeboronation, especially under harsh acidic or basic conditions and at elevated temperatures. Storage in a cool, dry place under an inert atmosphere is recommended.[4][5]

Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent is a critical parameter in Suzuki-Miyaura coupling reactions as it can significantly influence reaction rate, yield, and purity of the product. The ideal solvent system must be capable of dissolving the reactants, catalyst, and base to a sufficient extent. For reactions involving this compound, a mixture of an organic solvent and an aqueous base solution is typically employed.

Common Solvent Systems
Solvent SystemTypical Ratio (v/v)Properties and Considerations
Dioxane / Water 4:1 to 1:1A widely used and effective system for a broad range of Suzuki-Miyaura couplings. Dioxane is a good solvent for organic reactants, while water is necessary to dissolve the inorganic base.
Toluene / Water 4:1 to 1:1Another common biphasic system. Toluene is less polar than dioxane and can sometimes offer advantages in terms of product isolation.
Tetrahydrofuran (THF) / Water 4:1 to 1:1THF is a versatile solvent, but its lower boiling point may limit the reaction temperature.
Dimethylformamide (DMF) / Water 4:1 to 1:1A more polar aprotic solvent that can be beneficial for less reactive substrates. However, DMF can be difficult to remove during workup.
Ethanol / Water 1:1A "greener" solvent option that can be effective for some couplings. The protic nature of ethanol can sometimes influence the reaction outcome.

The selection of the optimal solvent system often requires empirical screening for a specific set of reactants. The following workflow diagram illustrates a logical approach to solvent selection.

Solvent_Selection_Workflow Solvent Selection Workflow for Suzuki-Miyaura Coupling cluster_start Initial Assessment cluster_screening Solvent Screening cluster_optimization Optimization Start Start: Define Reactants (this compound + Aryl Halide) Assess_Solubility Assess Reactant Solubility (Qualitative) Start->Assess_Solubility Solvent_Choice Select Initial Solvent Systems (e.g., Dioxane/H2O, Toluene/H2O, THF/H2O) Assess_Solubility->Solvent_Choice Run_Small_Scale Run Small-Scale Test Reactions Solvent_Choice->Run_Small_Scale Monitor_Progress Monitor Reaction Progress (TLC, LC-MS) Run_Small_Scale->Monitor_Progress Analyze_Results Analyze Results (Yield, Purity, Reaction Time) Monitor_Progress->Analyze_Results Optimize Optimize Solvent Ratio and Temperature Analyze_Results->Optimize Optimize->Solvent_Choice Re-screen if necessary Scale_Up Scale-Up Reaction Optimize->Scale_Up Successful Optimization

Caption: A logical workflow for selecting and optimizing the solvent system for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).

    • Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition:

    • Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe. A typical solvent ratio is 4:1 (organic:water). The final concentration of the aryl halide is typically in the range of 0.1-0.5 M.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R R_BOH2 R'-B(OH)₂ (this compound) Base_Activation Base Activation R_BOH2->Base_Activation Boronate [R'-B(OH)₃]⁻ Base_Activation->Boronate Boronate->Transmetal RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, involving oxidative addition, transmetalation, and reductive elimination.

Conclusion

The appropriate selection of solvent is a critical factor for achieving high yields and purity in Suzuki-Miyaura coupling reactions with this compound. A systematic approach to solvent screening, as outlined in this document, is recommended for optimizing reaction conditions. The provided experimental protocol serves as a robust starting point for the synthesis of a variety of substituted benzofurans, which are of significant interest in the field of medicinal chemistry and drug development.

References

Applications of (2,3-Dihydrobenzofuran-7-yl)boronic acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(2,3-Dihydrobenzofuran-7-yl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its rigid, bicyclic structure is a key feature in a variety of biologically active compounds, making this boronic acid a valuable reagent for researchers in medicinal chemistry and drug development. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Introduction to 2,3-Dihydrobenzofuran Derivatives

The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and synthetic molecules with a wide range of biological activities. These activities include anti-inflammatory, anticancer, and central nervous system (CNS) effects. The unique steric and electronic properties of this motif contribute to its ability to interact with various biological targets. Consequently, efficient synthetic methods for the preparation of substituted 2,3-dihydrobenzofuran derivatives are of significant interest to the scientific community.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of starting materials.

This compound serves as an excellent nucleophilic partner in Suzuki-Miyaura couplings, enabling the introduction of the 2,3-dihydrobenzofuran-7-yl moiety onto various aromatic and heteroaromatic rings.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Quantitative Data from a Representative Suzuki-Miyaura Coupling

While specific data for the coupling of this compound is not widely published, a closely related transformation involving the coupling of a dihydrobenzofuran-derived sulfamate with phenylboronic acid provides a strong indication of the feasibility and efficiency of such reactions. The use of a nickel catalyst in this instance highlights the versatility of cross-coupling strategies for this scaffold.

EntryDihydrobenzofuran SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12,3-Dihydrobenzofuran-7-yl diethylsulfamatePhenylboronic acidNiCl₂(PCy₃)₂ (5)PCy₃HBF₄ (10)K₃PO₄Toluene10088[1]

This result demonstrates that high yields can be achieved in the cross-coupling of 2,3-dihydrobenzofuran derivatives.[1]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a Suzuki-Miyaura cross-coupling reaction. These are general procedures that may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from established procedures for the coupling of heteroaryl boronic acids.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-2,3-dihydrobenzofuran.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • PdCl₂(dppf) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane/Water

Procedure:

  • In a microwave reaction vessel, combine the aryl chloride (1.0 equiv), this compound (1.5 equiv), PdCl₂(dppf) (5-10 mol%), and potassium carbonate (2.0 equiv).

  • Add the chosen solvent (e.g., DMF or a dioxane/water mixture).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Visualizing the Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling and the catalytic cycle.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to vessel - Purge with inert gas start->setup addition Solvent Addition setup->addition reaction Heating & Stirring (Conventional or Microwave) addition->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup: - Cool to RT - Dilute & Wash monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OH)₂ Base pd2_coupled Ar-Pd(II)L_n-Ar' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a valuable synthetic intermediate for the construction of molecules containing the 2,3-dihydrobenzofuran moiety. Its primary application lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction. The provided protocols offer a solid foundation for researchers to employ this reagent in their synthetic endeavors, with the potential for high yields and the creation of novel compounds for further investigation in drug discovery and materials science. As with any chemical reaction, optimization of the conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols for Scale-up Synthesis of (2,3-Dihydrobenzofuran-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dihydrobenzofuran-7-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds.[1][2] Boronic acids are versatile intermediates, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This application note provides a detailed protocol for the gram-scale synthesis of this compound, purification strategies, and its potential application in the development of targeted therapeutics, particularly as a precursor for Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.

Application in Drug Discovery: Targeting the PARP-1 Signaling Pathway

Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been identified as potent inhibitors of PARP-1, a key enzyme in the DNA damage response (DDR) pathway.[3][4][5][6] PARP-1 plays a crucial role in repairing single-strand DNA breaks (SSBs).[7][8][9] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.[10][11] this compound serves as a key precursor for the synthesis of these PARP-1 inhibiting carboxamides, highlighting its importance in the development of novel cancer therapeutics.

PARP1_Signaling_Pathway cluster_0 Cellular Stress / DNA Damage cluster_1 PARP-1 Mediated Repair cluster_2 Consequence of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 senses PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Stalled_Replication Stalled Replication Fork PARP1->Stalled_Replication leads to Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, LigIII, etc.) PARylation->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair mediates PARP_Inhibitor (2,3-Dihydrobenzofuran-7-yl) -derived carboxamide PARP_Inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) Stalled_Replication->DSB causes Cell_Death Apoptosis / Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death induces

PARP-1 signaling pathway and mechanism of inhibition.

Scale-up Synthesis Protocol

This protocol outlines a two-step synthesis for this compound on a gram scale, starting from commercially available 2,3-dihydrobenzofuran. The key steps involve a directed ortho-metalation followed by carboxylation, and subsequent conversion of the carboxylic acid to the boronic acid.

Experimental Workflow

Synthesis_Workflow start Start: 2,3-Dihydrobenzofuran step1 Step 1: 7-Lithiation and Carboxylation start->step1 intermediate Intermediate: 2,3-Dihydrobenzofuran-7-carboxylic acid step1->intermediate step2 Step 2: Conversion to Boronic Acid intermediate->step2 purification Purification step2->purification product Final Product: this compound purification->product

Workflow for the synthesis of this compound.
Step 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid

Materials:

  • 2,3-Dihydrobenzofuran

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Ice (solid CO2)

  • Anhydrous Hexane

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add 2,3-dihydrobenzofuran (1.0 eq) and anhydrous hexane.

  • Add TMEDA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature and stir until all the dry ice has sublimed.

  • Quench the reaction by slowly adding water.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude 2,3-dihydrobenzofuran-7-carboxylic acid.

Step 2: Synthesis of this compound

Materials:

  • 2,3-Dihydrobenzofuran-7-carboxylic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Triethylamine (TEA)

  • Pinacolborane

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) and anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

  • In a separate dry, nitrogen-purged flask, dissolve the crude acid chloride in anhydrous toluene.

  • Add Pd(OAc)2 (0.02 eq) and PPh3 (0.04 eq) to the solution.

  • Add TEA (1.5 eq) followed by the slow addition of pinacolborane (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • The crude product is then subjected to purification.

Purification Protocol

Purification of arylboronic acids can be challenging due to their propensity to form boroxines (cyclic anhydrides). Several methods can be employed for the purification of this compound on a larger scale.

Recrystallization:

  • Dissolve the crude boronic acid in a minimal amount of a hot solvent such as a mixture of ethyl acetate and hexanes or toluene.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Acid-Base Extraction:

  • Dissolve the crude product in diethyl ether.

  • Extract with a 1 M NaOH solution. The boronic acid will deprotonate and move to the aqueous layer.

  • Wash the aqueous layer with diethyl ether to remove non-acidic impurities.

  • Acidify the aqueous layer with 1 M HCl to precipitate the pure boronic acid.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the scale-up synthesis of this compound.

StepStarting MaterialProductScale (g)Yield (%)Purity (by HPLC)
12,3-Dihydrobenzofuran2,3-Dihydrobenzofuran-7-carboxylic acid10.075-85>95%
22,3-Dihydrobenzofuran-7-carboxylic acidThis compound12.060-70>98% (after purification)

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Oxalyl chloride is corrosive and toxic; handle with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Protecting Group Strategies for (2,3-Dihydrobenzofuran-7-yl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic protection of the boronic acid and phenolic hydroxyl groups of (2,3-Dihydrobenzofuran-7-yl)boronic acid. The selection of appropriate protecting groups is critical for the successful multi-step synthesis of complex molecules, enabling chemoselective reactions at other positions of the molecule. This guide outlines orthogonal protecting group strategies, allowing for the selective deprotection of one functional group in the presence of the other.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions. The presence of both a boronic acid and a phenolic hydroxyl group necessitates a careful protecting group strategy to avoid undesired side reactions and to direct reactivity. An orthogonal protection scheme allows for the sequential functionalization of the molecule, expanding its synthetic utility.

This guide details two primary orthogonal strategies:

  • Strategy 1: Protection of the boronic acid as a base-labile N-methyliminodiacetic acid (MIDA) boronate and the phenol as a fluoride-labile tert-butyldimethylsilyl (TBDMS) ether.

  • Strategy 2: Protection of the boronic acid as an acid-labile pinacol boronate ester and the phenol as a benzyl (Bn) ether, which is removed under reductive conditions (hydrogenolysis).

Orthogonal Protecting Group Strategies

The choice of protecting groups is dictated by the planned subsequent reaction conditions. The following diagram illustrates the logic of two distinct orthogonal strategies.

OrthogonalStrategies Orthogonal Protecting Group Strategies cluster_0 Strategy 1: Base/Fluoride Labile cluster_1 Strategy 2: Acid/Hydrogenolysis Labile A This compound B MIDA Boronate Protection (Boronic Acid) A->B C TBDMS Ether Protection (Phenol) A->C D Fully Protected Intermediate B->D C->D E Selective Phenol Deprotection (TBAF) D->E F Selective Boronic Acid Deprotection (aq. NaOH) D->F G Phenol Functionalization E->G H Boronic Acid Functionalization F->H I This compound J Pinacol Boronate Protection (Boronic Acid) I->J K Benzyl Ether Protection (Phenol) I->K L Fully Protected Intermediate J->L K->L M Selective Phenol Deprotection (H2, Pd/C) L->M N Selective Boronic Acid Deprotection (TFA) L->N O Phenol Functionalization M->O P Boronic Acid Functionalization N->P

Caption: Orthogonal protection strategies for this compound.

Data Presentation: Protecting Group Stability and Deprotection Conditions

The following tables summarize the stability of the protected intermediates and the conditions for their selective removal.

Protecting Group Protected Functionality Stable To Labile To
MIDA BoronateBoronic AcidAcid, Reductive, Oxidative, ChromatographyAqueous Base (e.g., 1M NaOH, NaHCO₃)[1]
TBDMS EtherPhenolBase, Reductive, Mild AcidFluoride (e.g., TBAF), Strong Acid[2][3]
Pinacol BoronateBoronic AcidMild Acid, Mild Base, ChromatographyStrong Acid (e.g., TFA, HCl), Transesterification[4][5]
Benzyl EtherPhenolAcid, Base, Oxidative, Reductive (non-catalytic)Hydrogenolysis (H₂, Pd/C)[6][7]
Orthogonal Pair Selective Deprotection Reagent 1 Functionality Deprotected 1 Selective Deprotection Reagent 2 Functionality Deprotected 2
MIDA Boronate / TBDMS EtherTBAF in THFPhenol1M aq. NaOHBoronic Acid
Pinacol Boronate / Benzyl EtherH₂, Pd/C in EtOAc/MeOHPhenolTFA in DCMBoronic Acid

Experimental Protocols

The following are detailed protocols for the protection and deprotection of this compound.

Strategy 1: MIDA Boronate and TBDMS Ether Protection

This strategy is advantageous when subsequent reactions require acidic or organometallic reagents.

Workflow Diagram:

Strategy1_Workflow Start This compound Step1 Protection of Boronic Acid N-methyliminodiacetic acid, DMF, 160°C Start->Step1 Intermediate1 MIDA Boronate Intermediate Step1->Intermediate1 Step2 Protection of Phenol TBDMSCl, Imidazole, DMF, rt Intermediate1->Step2 FullyProtected Fully Protected Intermediate Step2->FullyProtected Deprotection_Phenol Selective Phenol Deprotection TBAF, THF, rt FullyProtected->Deprotection_Phenol Deprotection_BoronicAcid Selective Boronic Acid Deprotection 1M aq. NaOH, THF, rt FullyProtected->Deprotection_BoronicAcid Product_Phenol Free Phenol, Protected Boronic Acid Deprotection_Phenol->Product_Phenol Product_BoronicAcid Free Boronic Acid, Protected Phenol Deprotection_BoronicAcid->Product_BoronicAcid

Caption: Workflow for Strategy 1: MIDA and TBDMS protection.

1.1 Protection of the Boronic Acid with MIDA

  • Materials:

    • This compound (1.0 equiv)

    • N-methyliminodiacetic acid (MIDA) (1.0 equiv)[8]

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a reaction vial, add this compound and N-methyliminodiacetic acid.

    • Add anhydrous DMF (to make a 1 M solution).

    • Heat the mixture to 160 °C for 10-20 minutes.[8]

    • Cool the reaction to room temperature.

    • Remove the DMF under high vacuum.

    • The crude MIDA boronate can be purified by silica gel chromatography.

  • Expected Yield: 70-90%[8]

1.2 Protection of the Phenol with TBDMS

  • Materials:

    • MIDA-protected this compound (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)[9]

    • Imidazole (2.0 equiv)[9]

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the MIDA-protected intermediate in anhydrous DCM or DMF.

    • Add imidazole, followed by TBDMSCl.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[10]

    • Upon completion, quench with saturated aqueous sodium bicarbonate.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by silica gel chromatography.

  • Expected Yield: >90%[10]

1.3 Selective Deprotection of the TBDMS Ether

  • Materials:

    • Fully protected intermediate (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF)[11]

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the fully protected compound in anhydrous THF.

    • Add the TBAF solution dropwise at room temperature.

    • Stir for 1-4 hours, monitoring by TLC.[11]

    • Quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by silica gel chromatography.

  • Expected Yield: >90%

1.4 Selective Deprotection of the MIDA Boronate

  • Materials:

    • Fully protected intermediate (1.0 equiv)

    • 1M aqueous Sodium Hydroxide (NaOH)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the fully protected compound in THF.

    • Add an equal volume of 1M aqueous NaOH.

    • Stir vigorously at room temperature for 10-30 minutes.[1]

    • Acidify the mixture with 1M HCl to pH ~2.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • The resulting boronic acid can be used directly or purified.

  • Expected Yield: >95%

Strategy 2: Pinacol Boronate and Benzyl Ether Protection

This strategy is suitable for synthetic routes involving basic conditions or fluoride reagents.

Workflow Diagram:

Strategy2_Workflow Start This compound Step1 Protection of Boronic Acid Pinacol, Toluene, reflux Start->Step1 Intermediate1 Pinacol Boronate Intermediate Step1->Intermediate1 Step2 Protection of Phenol BnBr, K2CO3, DMF, 80°C Intermediate1->Step2 FullyProtected Fully Protected Intermediate Step2->FullyProtected Deprotection_Phenol Selective Phenol Deprotection H2, Pd/C, EtOAc/MeOH, rt FullyProtected->Deprotection_Phenol Deprotection_BoronicAcid Selective Boronic Acid Deprotection TFA, DCM, rt FullyProtected->Deprotection_BoronicAcid Product_Phenol Free Phenol, Protected Boronic Acid Deprotection_Phenol->Product_Phenol Product_BoronicAcid Free Boronic Acid, Protected Phenol Deprotection_BoronicAcid->Product_BoronicAcid

Caption: Workflow for Strategy 2: Pinacol and Benzyl protection.

2.1 Protection of the Boronic Acid with Pinacol

  • Materials:

    • This compound (1.0 equiv)

    • Pinacol (1.1 equiv)

    • Toluene or Hexane

  • Procedure:

    • Suspend the boronic acid and pinacol in toluene or hexane.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction and remove the solvent under reduced pressure.

    • The pinacol boronate is often used without further purification.

  • Expected Yield: Quantitative

2.2 Protection of the Phenol with a Benzyl Group

  • Materials:

    • Pinacol-protected this compound (1.0 equiv)

    • Benzyl bromide (BnBr) (1.1 equiv)[12]

    • Potassium carbonate (K₂CO₃) (2.0 equiv)[13]

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the pinacol-protected intermediate in anhydrous DMF.

    • Add potassium carbonate and stir for 15 minutes.

    • Add benzyl bromide and heat the reaction to 80 °C for 4-6 hours.

    • Cool to room temperature and pour into water.

    • Extract with ethyl acetate, wash with water and brine, dry, and concentrate.

    • Purify by silica gel chromatography.

  • Expected Yield: >90%

2.3 Selective Deprotection of the Benzyl Ether

  • Materials:

    • Fully protected intermediate (1.0 equiv)

    • Palladium on carbon (Pd/C) (10 mol%)

    • Ethyl acetate (EtOAc) and/or Methanol (MeOH)

    • Hydrogen (H₂) gas

  • Procedure:

    • Dissolve the fully protected compound in EtOAc or a mixture of EtOAc/MeOH.

    • Add Pd/C catalyst.

    • Purge the flask with H₂ and maintain a hydrogen atmosphere (balloon).

    • Stir at room temperature until the reaction is complete (monitored by TLC, typically 4-16 hours).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected phenol.

  • Expected Yield: >95%[7]

2.4 Selective Deprotection of the Pinacol Boronate

  • Materials:

    • Fully protected intermediate (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the fully protected compound in DCM.

    • Add TFA (e.g., 10-20% v/v) and stir at room temperature.

    • Monitor the reaction by TLC. The deprotection is usually rapid (30-60 minutes).

    • Carefully remove the solvent and excess TFA under reduced pressure.

    • The resulting boronic acid can be used directly or after purification.

  • Expected Yield: High, often used crude in the next step.

Conclusion

The selection of an appropriate protecting group strategy is paramount for the successful synthesis of complex derivatives of this compound. The two orthogonal strategies presented herein, utilizing either base/fluoride labile or acid/hydrogenolysis labile protecting groups, provide versatile and reliable methods for the selective protection and deprotection of the boronic acid and phenolic functionalities. Researchers should choose the strategy that is most compatible with their overall synthetic plan. The provided protocols offer a starting point for the development of robust synthetic routes.

References

Diversity-Oriented Synthesis with Dihydrobenzofuran Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diversity-oriented synthesis (DOS) of compound libraries based on the 2,3-dihydrobenzofuran scaffold. This privileged structure is a core component of numerous biologically active natural products and synthetic compounds, making it an attractive starting point for the discovery of novel therapeutic agents.

Application Notes

Identification of Novel Inhibitors of Chlamydia trachomatis

The 2,3-dihydrobenzofuran scaffold has been successfully utilized in the generation of compound libraries for screening against infectious disease targets. A notable application is the identification of potent inhibitors of the obligate intracellular bacterium Chlamydia trachomatis, a major cause of sexually transmitted infections and preventable blindness.

A library of 2,3-diaryl-2,3-dihydrobenzofurans was synthesized and screened for its ability to block the intracellular replication of C. trachomatis in a HeLa cell-based assay.[1][2] This screening campaign identified several compounds with significant anti-chlamydial activity, with IC50 values in the low micromolar range.[1] The identified hits provide a valuable starting point for medicinal chemistry efforts to develop new treatments for chlamydial infections.[2]

A summary of the most potent compounds identified is presented in Table 2. The structure-activity relationship (SAR) suggests that the nature and position of substituents on the aryl rings play a crucial role in the observed biological activity.

Development of Anticancer Agents

The dihydrobenzofuran core is a recurring motif in a variety of natural products and synthetic molecules exhibiting anticancer properties.[3][4] Libraries of dihydrobenzofuran derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[5][6]

For instance, a series of fluorinated benzofuran and dihydrobenzofuran derivatives were investigated for their anti-inflammatory and anticancer effects.[7][8] Several of these compounds demonstrated significant inhibition of cancer cell proliferation.[7][8] The SAR studies on these and other series of dihydrobenzofuran derivatives have highlighted the importance of specific substitution patterns for potent anticancer activity.[3] For example, the presence of halogen atoms and hydroxyl or carboxyl groups on the benzofuran ring can enhance the biological effects.[7][8]

Data Presentation

Table 1: Synthesis Yields of a Representative 2-Aryl-3-carboxamide-2,3-dihydrobenzofuran Library

The following table summarizes the yields for the synthesis of a library of trans-2-aryl-2,3-dihydrobenzofuran-3-carboxamides, as described in the experimental protocols. The yields are representative for the multi-step synthesis.[9]

Compound IDSalicylaldehydeAryl Boronic AcidAmineOverall Yield (%)
1 SalicylaldehydePhenylboronic acidMorpholine45
2 5-Bromosalicylaldehyde4-Methoxyphenylboronic acidPiperidine38
3 3,5-Dichlorosalicylaldehyde3-Chlorophenylboronic acidN-Methylpiperazine32
4 Salicylaldehyde4-Fluorophenylboronic acidPyrrolidine41
5 5-NitrosalicylaldehydeNaphthalene-2-boronic acidDiethylamine25
6 Salicylaldehyde4-(Trifluoromethyl)phenylboronic acidN,N-Dimethylethylenediamine14-28[9]
Table 2: Anti-chlamydial Activity of Hit Compounds

The table below presents the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of the most potent 2,3-diaryl-2,3-dihydrobenzofuran inhibitors of C. trachomatis replication.[1]

Compound IDR1R2R3R4IC50 (µM)CC50 (µM)
Hit 1 HOMeHH3.0>50
Hit 2 OMeHHH2.5>50
Hit 3 HHOMeH1.525
Hit 4 HOMeOMeH1.015
Hit 5 HOMeHOMe0.812

Experimental Protocols

Protocol 1: Synthesis of a trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxamide Library

This protocol describes a three-step synthesis for the generation of a diversity-oriented library of trans-2-aryl-2,3-dihydrobenzofuran-3-carboxamides.

Step 1: Synthesis of Ethyl Benzofuran-3-carboxylates

  • To a solution of a substituted salicylaldehyde (1.0 equiv.) in dichloromethane (DCM), add HBF4·OEt2 (0.1 equiv.) at room temperature with stirring.

  • Add a solution of ethyl diazoacetate (1.6 equiv.) in DCM dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO3 and extract with DCM.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the ethyl benzofuran-3-carboxylate.

Step 2: Synthesis of trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic Acids

  • To a solution of the ethyl benzofuran-3-carboxylate (1.0 equiv.) and an aryl boronic acid (1.5 equiv.) in a suitable solvent (e.g., toluene/ethanol/water mixture), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) and a base (e.g., Na2CO3, 2.0 equiv.).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction to -15 °C and add magnesium turnings (30.0 equiv.) portionwise.

  • Stir the mixture at -15 °C for several hours.

  • Add methanol and continue stirring.

  • To the resulting solution of the trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate, add aqueous NaOH (4.0 equiv.) and heat at 70 °C overnight.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the crude carboxylic acid, which is used in the next step without further purification.

Step 3: Amide Coupling

  • To a solution of the crude trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU, 1.2 equiv.) and a base (e.g., DIPEA, 3.0 equiv.).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the desired primary or secondary amine (1.2 equiv.).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the final trans-2-aryl-2,3-dihydrobenzofuran-3-carboxamide.

Protocol 2: Chlamydia trachomatis Infectivity Assay

This protocol describes a cell-based assay to evaluate the inhibitory effect of compounds on the intracellular replication of Chlamydia trachomatis.[1][10]

  • Seed HeLa cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in infection medium (e.g., DMEM with 10% FBS).

  • Infect the HeLa cell monolayers with C. trachomatis elementary bodies (EBs) at a multiplicity of infection (MOI) of 0.5.

  • Immediately after infection, remove the inoculum and add the serially diluted compounds to the wells.

  • Incubate the plates for 48 hours at 37 °C in a 5% CO2 atmosphere.

  • Fix the cells with methanol and stain for chlamydial inclusions using a specific antibody (e.g., anti-chlamydial LPS) followed by a fluorescently labeled secondary antibody.

  • Stain the host cell nuclei with DAPI.

  • Acquire images using a high-content imaging system and quantify the number and size of chlamydial inclusions.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

  • To assess cytotoxicity, perform a parallel assay with uninfected cells and measure cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to determine the CC50 value.

Mandatory Visualization

DOS_Workflow cluster_design Library Design cluster_synthesis Synthesis cluster_screening Screening & Analysis Scaffold Selection Scaffold Selection Building Block Selection Building Block Selection Scaffold Selection->Building Block Selection Virtual Screening Virtual Screening Building Block Selection->Virtual Screening Core Synthesis Core Synthesis Virtual Screening->Core Synthesis Diversification Diversification Core Synthesis->Diversification Purification Purification Diversification->Purification HTS High-Throughput Screening Purification->HTS Hit Identification Hit Identification HTS->Hit Identification SAR Analysis Structure-Activity Relationship Analysis Hit Identification->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: General workflow for diversity-oriented synthesis (DOS).

Dihydrobenzofuran_Synthesis cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates & Product Salicylaldehyde Substituted Salicylaldehyde Step1 Step 1: Cyclization (HBF4·OEt2, DCM) Salicylaldehyde->Step1 Diazoacetate Ethyl Diazoacetate Diazoacetate->Step1 ArylBoronicAcid Aryl Boronic Acid Step2 Step 2: Suzuki Coupling, Reduction & Hydrolysis (Pd catalyst, Mg, NaOH) ArylBoronicAcid->Step2 Amine Primary/Secondary Amine Step3 Step 3: Amide Coupling (HATU, DIPEA) Amine->Step3 BenzofuranEster Ethyl Benzofuran-3-carboxylate Step1->BenzofuranEster DihydrobenzofuranAcid trans-2-Aryl-2,3-dihydrobenzofuran- 3-carboxylic Acid Step2->DihydrobenzofuranAcid FinalProduct trans-2-Aryl-2,3-dihydrobenzofuran- 3-carboxamide Library Step3->FinalProduct BenzofuranEster->Step2 DihydrobenzofuranAcid->Step3

Caption: Experimental workflow for dihydrobenzofuran library synthesis.

Chlamydia_Inhibition cluster_cycle Chlamydia trachomatis Intracellular Replication Cycle EB Elementary Body (EB) (Infectious) HostCell Host Cell EB->HostCell Infection Inclusion Inclusion Formation HostCell->Inclusion RB Reticulate Body (RB) (Replicative) Inclusion->RB Differentiation Replication RB Replication RB->Replication Differentiation RB to EB Differentiation Replication->Differentiation Lysis Host Cell Lysis & EB Release Differentiation->Lysis Inhibitor Dihydrobenzofuran Inhibitor Inhibitor->Replication Blocks

Caption: Inhibition of Chlamydia trachomatis replication.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (2,3-Dihydrobenzofuran-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving (2,3-Dihydrobenzofuran-7-yl)boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling reaction with this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
Oxygen Contamination The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][2] Ensure the solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]
Reagent Purity Verify the purity of all starting materials. This compound, being electron-rich, can be susceptible to degradation over time.
Suboptimal Base/Solvent Combination The choice of base and solvent is critical and interdependent.[1][4] For electron-rich boronic acids, a milder base may be required to prevent side reactions. A screening of different bases and solvents is recommended (see Table 1).
Steric Hindrance The dihydrobenzofuran moiety may introduce some steric hindrance. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can facilitate the reaction with sterically hindered substrates.[3][5][6]

Issue 2: Significant Protodeboronation

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-rich boronic acids like this compound.[1][7]

Troubleshooting Strategy Details
Use a Milder Base Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder options such as K₂CO₃ or K₃PO₄.[1][4]
Anhydrous Conditions Water is the primary proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
Use Boronic Esters Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which are less prone to protodeboronation.[3][8]

Issue 3: Formation of Homocoupling Byproduct

Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct.[3]

Troubleshooting Strategy Details
Thorough Degassing Oxygen promotes the formation of Pd(II) species that can lead to homocoupling.[1][3][9] Ensure the reaction mixture is rigorously degassed.
Use a Pd(0) Source Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, can be preferable to Pd(II) sources like Pd(OAc)₂, which may be more prone to inducing homocoupling.[9]

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform if my Suzuki coupling with this compound fails?

A1: When a Suzuki coupling reaction fails, begin by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active.[1]

  • Inert Atmosphere: Confirm that the reaction was maintained under an inert atmosphere (Nitrogen or Argon) to prevent oxygen contamination.[1]

  • Reagent Purity: Verify the purity of your this compound and the aryl halide.

  • Base and Solvent: The choice of base and solvent is crucial. Ensure the base is finely powdered if running an anhydrous reaction.[1] For biphasic reactions, vigorous stirring is essential.[1]

Q2: How do I select the optimal ligand for coupling with this compound?

A2: Due to the potential for steric hindrance from the dihydrobenzofuran ring, bulky and electron-rich ligands are often the best choice.[5][6] Consider screening ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging couplings.[3][6]

Q3: Which base is most suitable for this reaction?

A3: The choice of base can significantly impact the reaction yield.[3][10] A moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[3][6] However, due to the electron-rich nature of the boronic acid, milder bases like potassium carbonate (K₂CO₃) should also be considered to minimize protodeboronation.[1]

Q4: What is the best solvent system for this Suzuki coupling?

A4: A mixture of an organic solvent and water is often optimal for Suzuki couplings.[11][12] Common choices include dioxane/water, THF/water, or toluene/water.[11][12] The ideal solvent system will depend on the specific substrates and base used, so screening may be necessary.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterCondition 1 (General Purpose)Condition 2 (For Protodeboronation Prone Substrates)
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (1-2 mol%)SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Dioxane/H₂O (10:1)Toluene/H₂O (10:1)
Temperature 80-100 °C80 °C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Experimental Protocols

Standard Protocol for Suzuki Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]

  • Reaction: Place the vial in a preheated oil bath and stir vigorously for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol for Minimizing Protodeboronation
  • Vessel and Reagent Preparation: Use oven-dried glassware and anhydrous solvents. Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a finely powdered, dry, milder base (e.g., K₂CO₃, 2.0 equiv) to the reaction vial.

  • Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand, followed by the anhydrous, degassed solvent (e.g., anhydrous dioxane).

  • Reaction and Monitoring: Proceed with the reaction at a moderate temperature (e.g., 80 °C) and monitor closely for product formation and consumption of starting material.

  • Workup and Purification: Follow the standard workup and purification procedures.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)(Ar')L2->Ar-Ar' Troubleshooting_Workflow Start Low Yield with This compound Check_Inert Verify Inert Atmosphere and Degassed Solvents Start->Check_Inert Check_Catalyst Screen Bulky Ligands (e.g., SPhos, XPhos) Check_Inert->Check_Catalyst Check_Base Screen Bases (K3PO4, K2CO3, Cs2CO3) Check_Catalyst->Check_Base Side_Reaction Significant Side Products? Check_Base->Side_Reaction Protodeboronation Protodeboronation Side_Reaction->Protodeboronation Yes Homocoupling Homocoupling Side_Reaction->Homocoupling Yes Optimize_Conditions Optimize Temperature and Reaction Time Side_Reaction->Optimize_Conditions No Use_Milder_Base Use Milder Base (K2CO3) and Anhydrous Conditions Protodeboronation->Use_Milder_Base Thorough_Degas Ensure Thorough Degassing Use Pd(0) Source Homocoupling->Thorough_Degas Use_Milder_Base->Optimize_Conditions Thorough_Degas->Optimize_Conditions Parameter_Relationships cluster_inputs Reaction Parameters cluster_outputs Reaction Outcomes Ligand Ligand Choice (Bulky, Electron-Rich) Yield Product Yield Ligand->Yield Increases Base Base Strength (Mild to Moderate) Base->Yield Optimizes Protodeboronation Protodeboronation Base->Protodeboronation Influences Solvent Solvent System (Anhydrous vs. Aqueous) Solvent->Yield Optimizes Solvent->Protodeboronation Influences Atmosphere Atmosphere (Inert) Atmosphere->Yield Increases Homocoupling Homocoupling Atmosphere->Homocoupling Decreases

References

Technical Support Center: Purification of (2,3-Dihydrobenzofuran-7-yl)boronic acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,3-Dihydrobenzofuran-7-yl)boronic acid and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities include:

  • Boroxine: The cyclic trimer anhydride of the boronic acid, formed by dehydration. This process is reversible.[1][2]

  • Starting materials: Unreacted precursors from the synthesis.

  • Side products: Byproducts from the specific synthetic route employed.

  • Protodeboronation product: The compound where the boronic acid group is replaced by a hydrogen atom. This is a common issue with arylboronic acids, especially under certain reaction conditions.[3]

  • Homocoupling products: Dimers of the boronic acid, particularly under Suzuki-Miyaura coupling reaction conditions.[4]

Q2: How can I minimize the formation of boroxine during workup and storage?

A2: Boroxine formation is an equilibrium process driven by the removal of water.[1] To minimize its formation:

  • Avoid prolonged heating of the boronic acid in anhydrous, non-polar solvents.[2]

  • Store the purified this compound in a cool, dry place.

  • If boroxine is detected, it can often be converted back to the boronic acid by treatment with water.

Q3: My purified this compound appears as an oil, making recrystallization difficult. What are my options?

A3: If your product is an oil, consider the following purification techniques:

  • Column Chromatography: Silica gel or neutral alumina chromatography can be effective for purifying oily boronic acids and their esters.[5]

  • Derivatization: Convert the boronic acid into a crystalline derivative, such as a diethanolamine adduct, which can be easily recrystallized and then hydrolyzed back to the pure boronic acid.[2]

  • Trituration: This involves repeatedly washing the oil with a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble.

Troubleshooting Guide

Issue 1: Low yield after purification.

Possible Cause Troubleshooting Step
Product loss during extraction Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the boronic acid during extraction. Boronic acids can have some solubility in water, especially at higher pH.
Incomplete elution from chromatography column If using silica gel, boronic acids can sometimes adhere strongly. Consider using a more polar eluent or adding a small amount of a modifier like acetic acid to the mobile phase. Alternatively, neutral alumina can be a good alternative stationary phase.[5]
Decomposition on silica gel Some boronic acids are sensitive to the acidic nature of silica gel. Using deactivated (neutral) silica or alumina can prevent degradation.
Protodeboronation during reaction or workup Minimize exposure to strongly acidic or basic conditions and prolonged heating, which can promote the loss of the boronic acid group.[3]

Issue 2: Product is still impure after a single purification step.

Possible Cause Troubleshooting Step
Co-eluting impurities in chromatography Optimize the mobile phase by trying different solvent systems or gradients. Consider using a different stationary phase (e.g., alumina instead of silica, or reverse-phase chromatography).
Impurities with similar solubility in recrystallization Try a different solvent or a mixture of solvents for recrystallization. Sometimes, a multi-step purification approach (e.g., chromatography followed by recrystallization) is necessary.
Presence of boroxine As boroxine is in equilibrium with the boronic acid, it can be difficult to remove completely by chromatography. A final wash with a small amount of water or recrystallization from a solvent mixture containing water can help hydrolyze the boroxine back to the desired product.

Data Presentation

Table 1: Representative Solvent Systems for Purification of Arylboronic Acids

Purification MethodSolvent System (v/v)Target Compound ClassExpected PurityReference
RecrystallizationEthyl Acetate/HexaneGeneral Arylboronic Acids>98%[6]
RecrystallizationDichloromethane/HexaneGeneral Arylboronic Acids>98%[6]
Column ChromatographyHeptane/Ethyl Acetate (e.g., 97:3)Benzofuran Boronic Acid Derivatives>95%[1]
Column ChromatographyDichloromethane/MethanolGeneral Arylboronic AcidsVariable[5]
Column ChromatographyHexane/AcetoneGeneral Arylboronic AcidsVariable[5]

Table 2: Typical Conditions for Suzuki-Miyaura Coupling Involving Heterocyclic Boronic Acids

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) catalysts
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dioxane/Water, Toluene/Ethanol/Water, DMF
Temperature 80-110 °C
Boronic Acid (equiv.) 1.1 - 2.0

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, acetonitrile, dichloromethane, and mixtures with hexanes or heptane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general guideline. The mobile phase composition will need to be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase solvent (e.g., heptane or hexanes).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase (e.g., 100% heptane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone). A typical gradient might be from 0% to 20% ethyl acetate in heptane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification via Acid-Base Extraction

This method is useful for removing non-acidic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH or Na₂CO₃). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction of the organic layer to ensure complete transfer of the boronic acid salt.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a cold acid solution (e.g., 1 M HCl) until the boronic acid precipitates.

  • Extraction of Pure Product: Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate). Repeat the extraction.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified boronic acid.

Mandatory Visualization

experimental_workflow start Crude Reaction Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Product chromatography Column Chromatography purification_choice->chromatography Oily Product or Complex Mixture acid_base Acid-Base Extraction purification_choice->acid_base Non-acidic Impurities analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis chromatography->analysis acid_base->analysis pure_product Pure Product analysis->pure_product Purity > 98% further_purification Further Purification Needed analysis->further_purification Purity < 98% further_purification->purification_choice Re-evaluate Method

Caption: General workflow for the purification of this compound.

troubleshooting_workflow start Purification Attempted check_purity Check Purity (NMR, LC-MS) start->check_purity is_pure Is Product Pure? check_purity->is_pure success Purification Successful is_pure->success Yes identify_impurity Identify Major Impurity is_pure->identify_impurity No boroxine Boroxine Present? identify_impurity->boroxine starting_material Starting Material Present? identify_impurity->starting_material other_impurity Other Impurities? identify_impurity->other_impurity boroxine->starting_material No hydrolyze Hydrolyze with Water and Re-purify boroxine->hydrolyze Yes starting_material->other_impurity No re_chromatograph Optimize Chromatography (Gradient/Solvent) starting_material->re_chromatograph Yes recrystallize_again Try Different Recrystallization Solvent other_impurity->recrystallize_again Yes

Caption: Troubleshooting decision tree for purification issues.

References

Common side reactions with (2,3-Dihydrobenzofuran-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2,3-Dihydrobenzofuran-7-yl)boronic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, focusing on two prevalent side reactions: protodeboronation and homocoupling.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the likely causes?

A1: Low yields in Suzuki-Miyaura coupling reactions are often attributed to two primary side reactions: protodeboronation of the boronic acid and homocoupling of the boronic acid.[1] Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2,3-dihydrobenzofuran.[2] Homocoupling results in the formation of a symmetrical biaryl dimer of the boronic acid.[1] Both side reactions consume the boronic acid, reducing the yield of the intended cross-coupled product.

Q2: I am observing a significant amount of 2,3-dihydrobenzofuran as a byproduct. What is causing this and how can I minimize it?

A2: The formation of 2,3-dihydrobenzofuran indicates that protodeboronation is occurring. This is a common side reaction for electron-rich arylboronic acids like this compound, especially under basic conditions in the presence of water.[2][3]

Troubleshooting Protodeboronation:

  • Choice of Base: Strong bases in aqueous solutions can accelerate protodeboronation. Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) in place of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[4]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce protodeboronation.[4]

  • Reaction Temperature: Higher temperatures can promote protodeboronation. If possible, running the reaction at a lower temperature may be beneficial.[5]

  • "Slow-Release" Strategy: Using a boronic ester, such as a pinacol ester or a MIDA boronate, can help to slowly release the boronic acid into the reaction mixture. This keeps the concentration of the free boronic acid low, thus minimizing its degradation via protodeboronation.[6]

Q3: My reaction mixture contains a significant amount of a high molecular weight impurity, which I suspect is a homocoupling product. How can I prevent its formation?

A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is typically promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[1]

Troubleshooting Homocoupling:

  • Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate homocoupling. It is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Palladium Source: Using a Pd(0) source directly can be advantageous. If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can react directly with the boronic acid to form the homocoupled product at the start of the reaction.[1] Consider using air-stable precatalysts that readily form the active Pd(0) species.[4]

  • Reaction Conditions: In some cases, the choice of ligand and base can influence the rate of homocoupling versus the desired cross-coupling.

Quantitative Data on Side Reactions

The following table provides illustrative data on how reaction conditions can affect the yield of the desired product and the formation of common side products in a typical Suzuki-Miyaura reaction with an electron-rich arylboronic acid like this compound.

EntryBaseSolvent SystemTemperature (°C)Desired Product Yield (%)Protodeboronation (%)Homocoupling (%)
1K₃PO₄Dioxane/H₂O (4:1)100652510
2K₂CO₃Dioxane/H₂O (4:1)100751510
3K₂CO₃Anhydrous Dioxane10085510
4K₂CO₃Dioxane/H₂O (4:1)80801010
5K₂CO₃Dioxane/H₂O (4:1) (Not Degassed)100601525

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific substrates, catalyst, and other reaction parameters.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki_Miyaura_Workflow reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Solvent Addition (Degassed Solvent) inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction workup 5. Work-up (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product Troubleshooting_Side_Reactions cluster_protodeboronation Protodeboronation Observed cluster_homocoupling Homocoupling Observed cause_proto Causes: - Strong Base - Aqueous Media - High Temperature solution_proto Solutions: - Use Weaker Base (e.g., K2CO3) - Anhydrous Conditions - Lower Reaction Temperature - Use Boronic Ester cause_proto->solution_proto Mitigate with cause_homo Causes: - Presence of Oxygen - Pd(II) Precatalyst solution_homo Solutions: - Degas Solvents Thoroughly - Maintain Inert Atmosphere - Use Pd(0) Catalyst cause_homo->solution_homo Mitigate with start Low Yield of Desired Product check_byproducts Analyze Byproducts (e.g., LC-MS, GC-MS) start->check_byproducts check_byproducts->cause_proto 2,3-Dihydrobenzofuran detected check_byproducts->cause_homo Dimer of Boronic Acid detected

References

Preventing protodeboronation of (2,3-Dihydrobenzofuran-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the protodeboronation of (2,3-Dihydrobenzofuran-7-yl)boronic acid during synthetic applications, particularly in metal-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2,3-dihydrobenzofuran.[1] This reaction consumes the boronic acid, which reduces the yield of the desired product and complicates the purification process.[2] this compound is an electron-rich heteroaromatic boronic acid, a class of compounds that can be particularly susceptible to protodeboronation, especially under the basic conditions often required for Suzuki-Miyaura cross-coupling reactions.[3][4][5]

Q2: What are the primary factors that cause protodeboronation?

A2: The rate of protodeboronation is influenced by several factors:[1]

  • pH: The reaction pH is a critical factor.[1] For many arylboronic acids, protodeboronation can be catalyzed by both acid and base.[1] Under strongly basic conditions, the formation of a more reactive arylboronate anion can accelerate the decomposition.[6][7]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[2][8]

  • Presence of Water: Water can act as the proton source for the cleavage of the C-B bond.[1][8]

  • Catalyst System: An inefficient palladium catalyst system that leads to a slow cross-coupling reaction will allow more time for the boronic acid to decompose.[2][8]

  • Choice of Base: Strong bases, particularly hydroxides, can promote protodeboronation.[8]

Q3: How can I detect if my this compound is undergoing protodeboronation?

A3: You can monitor the progress of your reaction and check for the presence of the protodeboronated byproduct (2,3-dihydrobenzofuran) using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): Compare the reaction mixture to a standard of 2,3-dihydrobenzofuran.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for identifying and quantifying the boronic acid, the desired product, and the protodeboronated side product.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the formation of 2,3-dihydrobenzofuran by observing its characteristic signals and the disappearance of the boronic acid signals.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy.[10] The two most common and effective alternatives are:

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids.[11][12]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, often crystalline, and air-stable solids that can be purified by chromatography.[13][14][15] They participate in a "slow-release" of the active boronic acid under basic conditions, keeping the concentration of the unstable free boronic acid low throughout the reaction.[1][13][14]

  • Potassium Organotrifluoroborates (BF₃K salts): These salts are also more stable than boronic acids and can be used in cross-coupling reactions.[16][17] They also function via a slow release of the boronic acid.[17]

Troubleshooting Guide

This guide provides solutions to common problems encountered due to the protodeboronation of this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and significant formation of 2,3-dihydrobenzofuran. The rate of protodeboronation is faster than the rate of cross-coupling.1. Optimize Reaction Temperature: Lower the reaction temperature. A starting point could be 60-80 °C.[8] 2. Change the Base: Switch from strong bases (e.g., NaOH, KOH) to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[8][10] 3. Use a More Active Catalyst: Employ a highly active palladium catalyst and ligand system (e.g., Buchwald-type biarylphosphine ligands) to accelerate the cross-coupling reaction.[1][2][8]
Inconsistent reaction yields. The stability of the boronic acid may be poor, leading to decomposition upon storage or during reaction setup.1. Use Fresh Boronic Acid: Use freshly acquired or prepared boronic acid. 2. Switch to a Stable Derivative: Convert the boronic acid to its MIDA boronate or pinacol ester derivative for improved benchtop stability and more consistent results.[13][14] MIDA boronates are particularly robust.[13][14][15]
Reaction fails with less reactive coupling partners (e.g., aryl chlorides). The longer reaction times and/or higher temperatures required for less reactive partners lead to complete decomposition of the boronic acid.1. Use a MIDA Boronate: The slow-release mechanism of MIDA boronates is ideal for challenging couplings that require prolonged reaction times.[13][14] 2. Optimize Catalyst System: A highly specialized and active catalyst system designed for aryl chlorides is necessary to ensure the coupling rate is competitive.[13]
Difficulty in purifying the desired product from 2,3-dihydrobenzofuran. The byproduct has similar polarity to the desired product.Prevention is the best strategy. By minimizing protodeboronation using the methods described above, the amount of the byproduct will be reduced, simplifying purification.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating measures to reduce protodeboronation.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene/Water mixture, carefully optimized)

Procedure:

  • Bake all glassware in an oven (>120 °C) and cool under an inert atmosphere (e.g., nitrogen or argon).

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, the anhydrous base, and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound to the reaction mixture.

  • Heat the mixture to the lowest effective temperature (e.g., 80 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using a MIDA Boronate Derivative

For challenging couplings where protodeboronation is severe, the use of the MIDA boronate of 2,3-dihydrobenzofuran-7-boronic acid is highly recommended.

Materials:

  • This compound MIDA ester (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 - 5.0 equiv)

  • Solvent: 5:1 dioxane/water

Procedure:

  • To an oven-dried reaction vessel, add the MIDA boronate, aryl halide, palladium precatalyst, and K₃PO₄.[2]

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 15 minutes.

  • Add the degassed dioxane/water solvent mixture.

  • Place the reaction vessel in a preheated oil bath at 60-100 °C and stir.[13] The optimal temperature may need to be determined experimentally.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visual Guides

Decision Workflow for Troubleshooting Protodeboronation```dot

G start Low Yield or Significant Byproduct Observed q1 Is the reaction temperature > 80°C? start->q1 a1_yes Lower Temperature to 60-80°C q1->a1_yes Yes q2 Are you using a strong base (NaOH, KOH)? q1->q2 No a1_yes->q2 a2_yes Switch to Milder Base (K3PO4, Cs2CO3) q2->a2_yes Yes q3 Is the reaction slow (> 12 hours)? q2->q3 No a2_yes->q3 a3_yes Use a More Active Catalyst/Ligand System q3->a3_yes Yes final_solution If issues persist, use a MIDA Boronate or Trifluoroborate q3->final_solution No a3_yes->final_solution

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Slow-Release Strategy Using MIDA Boronates

G MIDA_Boronate Ar-B(MIDA) (Stable Reservoir) Hydrolysis Slow Hydrolysis (Base, H₂O) MIDA_Boronate->Hydrolysis Boronic_Acid Ar-B(OH)2 (Low Concentration) Hydrolysis->Boronic_Acid Coupling Fast Suzuki-Miyaura Coupling Boronic_Acid->Coupling Protodeboronation Protodeboronation (Minimized) Boronic_Acid->Protodeboronation Product Ar-Nu (Desired Product) Coupling->Product

Caption: Conceptual workflow of the MIDA boronate slow-release strategy.

References

Troubleshooting failed reactions with (2,3-Dihydrobenzofuran-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2,3-Dihydrobenzofuran-7-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the common causes?

A1: Low or no yield in Suzuki-Miyaura coupling with this compound can stem from several factors, primarily related to the inherent instability of many heteroaryl boronic acids. Key potential causes include:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive for cross-coupling.[1][2] This is particularly prevalent with electron-rich heteroaryl boronic acids like this compound, especially under prolonged heating or in the presence of protic solvents.

  • Catalyst Inactivity: The palladium catalyst may be deactivated or decomposed. This can be caused by impurities in the reagents or solvents, or by coordination of the Lewis-basic oxygen atom of the dihydrobenzofuran ring to the palladium center, inhibiting its catalytic activity.[3]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture. It is crucial to use high-purity this compound and ensure proper storage.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and ligand is critical for a successful reaction. An inappropriate combination can lead to poor reaction kinetics, increased side reactions, or catalyst deactivation.

Q2: How can I mitigate protodeboronation of this compound?

A2: To minimize protodeboronation, consider the following strategies:

  • Use of Anhydrous Conditions: Employing anhydrous solvents and reagents can significantly reduce the rate of protodeboronation.

  • Employ a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a DABO (diethanolamine) boronate.[1][4] These derivatives often exhibit enhanced stability and can release the boronic acid slowly into the reaction mixture, minimizing its decomposition.

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation.

  • Use of Excess Boronic Acid: While not ideal from an atom economy perspective, using a slight excess (1.2-1.5 equivalents) of the boronic acid can help to compensate for some loss due to protodeboronation.[2]

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: For a robust starting point, we recommend using a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand. A common and effective combination is Pd(dppf)Cl₂ or a palladacycle precatalyst with a ligand like SPhos or XPhos. A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is often a good choice. For the solvent system, a mixture of an organic solvent like dioxane or toluene with a small amount of water is typically used to facilitate the dissolution of the base and promote the reaction.

Q4: I am observing the formation of homocoupling product from my aryl halide starting material. How can I prevent this?

A4: Homocoupling of the aryl halide is often a sign of catalyst decomposition to palladium black, which can catalyze this side reaction. To minimize homocoupling:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Use a Robust Catalyst System: Employ a well-defined palladium precatalyst with a stabilizing ligand to prevent catalyst agglomeration.

  • Control the Reaction Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition.

Q5: Can this compound be used in Buchwald-Hartwig amination reactions?

A5: While less common than its use in Suzuki-Miyaura coupling, this compound can potentially be used in Chan-Lam-Evans type C-N bond formation, which is a copper-catalyzed amination of boronic acids. For the more traditional palladium-catalyzed Buchwald-Hartwig amination, the typical coupling partners are aryl halides or triflates with amines. If you are aiming to synthesize a diarylamine containing the 2,3-dihydrobenzofuran-7-yl moiety, you would typically use 7-bromo-2,3-dihydrobenzofuran as the aryl halide and couple it with your desired amine.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting failed reactions with this compound.

Problem: Low or No Product Yield

Below is a troubleshooting workflow to address low or no product yield in your cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Reactions start Low/No Product Yield check_reagents 1. Verify Reagent Quality - Boronic acid (fresh, properly stored) - Aryl halide (pure) - Solvent (anhydrous, degassed) - Base (dry, finely ground) start->check_reagents check_catalyst 2. Assess Catalyst System - Catalyst active? - Appropriate ligand? - Correct catalyst loading? check_reagents->check_catalyst Reagents OK check_conditions 3. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Sufficient reaction time? check_catalyst->check_conditions Catalyst OK optimize 4. Systematic Optimization check_conditions->optimize Conditions OK solution_boronate Consider Boronic Acid Stability - Use MIDA or DABO boronate - Anhydrous conditions optimize->solution_boronate If protodeboronation suspected solution_catalyst Screen Catalysts/Ligands - Try different Pd precatalysts - Screen bulky phosphine ligands optimize->solution_catalyst If catalyst deactivation suspected solution_base_solvent Optimize Base and Solvent - Screen different bases (e.g., K3PO4, Cs2CO3) - Vary solvent system (e.g., Dioxane/H2O, Toluene/H2O) optimize->solution_base_solvent If reaction stalls success Successful Reaction solution_boronate->success solution_catalyst->success solution_base_solvent->success Protocol_Suzuki Experimental Workflow: Suzuki-Miyaura Coupling reagents 1. Add Reagents to Flask - Aryl halide (1.0 equiv) - MIDA boronate (1.2 equiv) - Base (e.g., K3PO4, 2.0 equiv) atmosphere 2. Establish Inert Atmosphere - Seal flask - Evacuate and backfill with Argon (3x) reagents->atmosphere add_catalyst 3. Add Catalyst and Solvent - Add Pd catalyst/ligand (e.g., SPhos Pd G3, 2 mol%) - Add degassed solvent (e.g., Toluene/H2O) atmosphere->add_catalyst reaction 4. Heat the Reaction - Stir vigorously at 100 °C add_catalyst->reaction monitoring 5. Monitor Progress - TLC or LC-MS analysis reaction->monitoring workup 6. Reaction Workup - Cool to RT - Dilute with organic solvent - Wash with water and brine monitoring->workup Reaction complete purification 7. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification

References

Improving the stability of (2,3-Dihydrobenzofuran-7-yl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2,3-Dihydrobenzofuran-7-yl)boronic acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in solution?

A1: Like many arylboronic acids, the stability of this compound in solution is primarily affected by factors such as pH, temperature, presence of oxidizing agents, and the choice of solvent. Boronic acids are susceptible to oxidation and protodeboronation, particularly in aqueous solutions.

Q2: What are the visible signs of degradation for my this compound solution?

A2: Visual indicators of degradation can include a change in the color of the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like HPLC or NMR to monitor the purity and concentration of your boronic acid solution over time.

Q3: How can I improve the stability of my this compound solution?

A3: To enhance stability, consider the following strategies:

  • pH Control: Maintain the pH of your solution within a suitable range, typically acidic to neutral, to minimize the rate of protodeboronation.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help prevent oxidative degradation.

  • Solvent Selection: Using anhydrous organic solvents can significantly improve stability compared to aqueous solutions. If an aqueous solution is necessary, consider using a co-solvent system.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) and protect them from light to slow down degradation processes.

  • Use of Protecting Groups: In some cases, the formation of a boronate ester by reacting the boronic acid with a diol can protect it from degradation.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, solutions of this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C) and protected from light. If possible, prepare solutions fresh before use. For longer-term storage, consider storing the compound as a solid or in an anhydrous organic solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: Rapid degradation of the boronic acid in an aqueous buffer.

  • Possible Cause: The pH of the buffer may be too high, or the buffer may contain oxidizing species.

  • Troubleshooting Steps:

    • Measure the pH of your buffer and adjust it to a more acidic or neutral range if necessary.

    • Prepare fresh buffer using deoxygenated water to minimize dissolved oxygen.

    • Consider adding a small amount of an antioxidant to the buffer.

    • Evaluate the stability of the boronic acid in different buffer systems to find the most suitable one for your application.

Issue 2: Inconsistent results in cross-coupling reactions.

  • Possible Cause: The concentration of the active boronic acid may be decreasing over time due to degradation, leading to variable reaction yields.

  • Troubleshooting Steps:

    • Use freshly prepared solutions of this compound for your reactions.

    • If using a stock solution, verify its concentration and purity by HPLC or NMR before each use.

    • Optimize your reaction conditions to minimize the reaction time and exposure of the boronic acid to potentially destabilizing conditions.

Data Presentation: Impact of pH and Temperature on Stability

The following table summarizes the stability of this compound in an aqueous buffer system over 24 hours.

pHTemperature (°C)% Degradation (24h)
5.045%
5.02515%
7.0410%
7.02530%
9.0425%
9.025>50%

Note: Data is representative and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general HPLC method to monitor the degradation of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffer of interest).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Dilute the aliquot to an appropriate concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Monitor the peak area of the this compound to determine its degradation over time.

Visualizations

G cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Data Analysis A Prepare Buffer/Solvent B Add this compound A->B C Mix until Dissolved B->C D Incubate at Desired Temperature & pH C->D Start Experiment E Take Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Analyze by HPLC E->F G Determine Peak Area F->G H Calculate % Degradation G->H I Evaluate Stability Profile H->I

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_oxidation Oxidative Degradation cluster_protodeboronation Protodeboronation A This compound (Ar-B(OH)2) B Phenolic Byproduct (Ar-OH) A->B [O], H2O C Aromatic Hydrocarbon (Ar-H) A->C H+

Caption: Common degradation pathways for arylboronic acids.

Technical Support Center: Catalyst Deactivation in (2,3-Dihydrobenzofuran-7-yl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving (2,3-Dihydrobenzofuran-7-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings, particularly with heteroaryl boronic acids like this compound, can often be attributed to several key factors. The primary areas to investigate are the stability of the boronic acid, the activity of the palladium catalyst, and the reaction conditions. Specifically, consider the possibility of protodeboronation of the boronic acid, deactivation of the palladium catalyst by impurities or side reactions, and suboptimal choice of base, solvent, or temperature.[1][2]

Q2: What is protodeboronation and how can I minimize it in my reaction with this compound?

A2: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2,3-dihydrobenzofuran as a byproduct and a reduction in the yield of the desired coupled product.[1] This is a common issue with heteroaryl boronic acids, especially under basic conditions at elevated temperatures.[3][4]

To minimize protodeboronation, you can:

  • Use milder bases: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.

  • Lower the reaction temperature: If the catalyst system is sufficiently active, reducing the temperature can decrease the rate of protodeboronation.

  • Use a more stable boronic acid derivative: Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly enhance its stability and reduce decomposition.[5]

Q3: How does the choice of palladium catalyst and ligand affect the coupling of this compound?

A3: The selection of the palladium catalyst and ligand is critical for a successful coupling reaction. For heteroaryl boronic acids, catalyst systems that promote a rapid catalytic cycle are essential to outcompete potential deactivation pathways.

  • Palladium Source: Pre-formed palladium(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are often effective. Alternatively, Pd(II) sources such as Pd(OAc)₂ can be used, as they are reduced in situ to the active Pd(0) species.

  • Ligands: Electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often employed to enhance catalyst activity and stability.[6] These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.

Q4: Can the formation of boroxine from this compound impact my reaction?

A4: Yes, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[7][8][9][10] The formation of boroxine from this compound is a reversible dehydration process. While boroxines can participate in the Suzuki-Miyaura coupling, their reactivity can differ from the corresponding boronic acid.[11] In some cases, the in-situ formation of boroxines has been shown to be essential for base-free transmetalation.[12] However, the presence of an equilibrium between the boronic acid and its boroxine can complicate reaction stoichiometry. It is generally recommended to use boronic acids that are freshly opened or have been stored under anhydrous conditions to minimize boroxine formation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to no product formation Catalyst Deactivation: The palladium catalyst has lost its activity.- Ensure all reagents and solvents are thoroughly degassed to remove oxygen. - Use fresh, high-quality palladium catalyst and ligands. - Consider using a more robust catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃/SPhos).
Protodeboronation of Boronic Acid: The boronic acid is decomposing before it can couple.- Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). - Lower the reaction temperature. - Convert the boronic acid to a more stable pinacol ester derivative.[5]
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow.- Ensure the chosen base is effective for the formation of the boronate species. - The presence of a small amount of water can sometimes facilitate transmetalation, but excess water can promote protodeboronation.[13]
Formation of significant byproducts Homocoupling of Boronic Acid: The boronic acid is coupling with itself to form a biaryl byproduct.- This is often promoted by the presence of oxygen. Ensure rigorous degassing of the reaction mixture. - Use a slight excess of the aryl halide relative to the boronic acid.
Protodeboronation: Formation of 2,3-dihydrobenzofuran.- Refer to the solutions for protodeboronation mentioned above.
Reaction is sluggish or stalls Poor Solubility of Reagents: The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent.- Select a solvent system in which all components are soluble at the reaction temperature. Common choices include toluene, dioxane, or DMF, often with a small amount of water.[14][15]
Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion.- Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%).

Quantitative Data Summary

The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of benzofuran derivatives, which are structurally analogous to this compound. This data can serve as a guide for optimizing your own reaction conditions.

Table 1: Effect of Palladium Catalyst on the Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid [16]

CatalystCatalyst Loading (mol%)BaseSolventYield (%)
PdCl₂3K₂CO₃EtOH/H₂O (1:1)55
Pd(OAc)₂3K₂CO₃EtOH/H₂O (1:1)61
Pd(II) complex3K₂CO₃EtOH/H₂O (1:1)97

Table 2: Effect of Base on the Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid [16]

CatalystBaseSolventYield (%)
Pd(II) complex (3 mol%)NEt₃EtOH/H₂O (1:1)28
Pd(II) complex (3 mol%)NaFEtOH/H₂O (1:1)40
Pd(II) complex (3 mol%)NaHCO₃EtOH/H₂O (1:1)53
Pd(II) complex (3 mol%)NaOHEtOH/H₂O (1:1)78
Pd(II) complex (3 mol%)Cs₂CO₃EtOH/H₂O (1:1)63
Pd(II) complex (3 mol%)K₂CO₃EtOH/H₂O (1:1)97

Table 3: Effect of Solvent on the Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid [16]

CatalystBaseSolventYield (%)
Pd(II) complex (3 mol%)K₂CO₃H₂OTrace
Pd(II) complex (3 mol%)K₂CO₃EtOHTrace
Pd(II) complex (3 mol%)K₂CO₃DMFTrace
Pd(II) complex (3 mol%)K₂CO₃DMSOTrace
Pd(II) complex (3 mol%)K₂CO₃EtOH/H₂O (1:1)97

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol is a generalized starting point. Optimization of reagents and conditions may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Analyze_Byproducts Analyze for Byproducts (Homocoupling, Protodeboronation) Check_Reagents->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Optimize_Catalyst Optimize Catalyst System (Ligand, Catalyst Loading) Analyze_Byproducts->Optimize_Catalyst If catalyst deactivation suspected Optimize_Base_Solvent Optimize Base and Solvent Analyze_Byproducts->Optimize_Base_Solvent If solubility or side reactions are issues Modify_Boronic_Acid Modify Boronic Acid (e.g., Convert to Pinacol Ester) Analyze_Byproducts->Modify_Boronic_Acid If protodeboronation is significant Success Improved Yield Optimize_Catalyst->Success Optimize_Base_Solvent->Success Modify_Boronic_Acid->Success Boroxine_Formation Boronic_Acid 3 x this compound Equilibrium Boronic_Acid->Equilibrium Boroxine Boroxine (Cyclic Trimer) Equilibrium->Boroxine Water + 3 H₂O

References

Technical Support Center: (2,3-Dihydrobenzofuran-7-yl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,3-Dihydrobenzofuran-7-yl)boronic acid in cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up and purification of reactions involving this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Ensure the palladium catalyst is active. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
Oxygen Contamination Deoxygenate solvents thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.
Reagent Purity Verify the purity of all starting materials, including the aryl halide and the boronic acid. Boronic acids can degrade over time.
Incorrect Base or Solvent The choice of base and solvent is critical. The base must be strong enough to promote transmetalation but not so strong as to cause degradation. For biphasic reactions, ensure vigorous stirring.
Protodeboronation The C-B bond can be cleaved, replacing the boronic acid group with a hydrogen. This is a common side reaction.

Issue 2: Presence of Significant Impurities

Possible Impurities and Removal Strategies:

ImpurityRemoval Strategy
Unreacted Boronic Acid Perform a basic aqueous wash (e.g., with 1 M NaOH). The boronic acid will form a water-soluble boronate salt and be extracted into the aqueous layer.
Homocoupled Product Optimize reaction conditions to minimize oxygen exposure. Purification is typically achieved through column chromatography.
Palladium Catalyst Residue Filter the reaction mixture through a pad of celite or silica gel. Some specialized scavengers can also be used to remove residual palladium.
Triphenylphosphine Oxide (from PPh₃ ligands) This can often be removed by recrystallization or careful column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common work-up procedures for a Suzuki-Miyaura reaction using this compound?

A common work-up procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine. To remove unreacted boronic acid, a wash with a basic aqueous solution (e.g., 1 M NaOH) is often effective. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography.

Q2: How can I minimize protodeboronation of this compound?

Protodeboronation, the loss of the boronic acid group, can be a significant side reaction. To minimize this:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the rate of protodeboronation.

Q3: My product is contaminated with the homocoupled dimer of this compound. How can I prevent this?

Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle. To prevent this, ensure that all solvents are thoroughly degassed and that the reaction is carried out under a strictly inert atmosphere (nitrogen or argon).

Q4: What are some suitable solvent systems for the purification of 7-aryl-2,3-dihydrobenzofurans by column chromatography?

A common solvent system for the purification of 7-aryl-2,3-dihydrobenzofurans is a gradient of ethyl acetate in hexanes or heptane. The exact ratio will depend on the polarity of the specific product.

Data Presentation

Table 1: Representative Yields in Suzuki-Miyaura Coupling with Dihydrobenzofuran Scaffolds

Coupling Partner 1Coupling Partner 2CatalystBaseSolventTemp (°C)Yield (%)
Dihydrobenzofuran-derived sulfamateAryl boronic acidNiCl₂(PCy₃)₂K₃PO₄Toluene11088[1]
7-Bromo-2,3-dihydrobenzofuran derivativeAryl boronic acidPd catalystBaseSolvent--
This compoundAryl halidePd catalystBaseSolvent--

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a clean, dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. A wash with a dilute aqueous base (e.g., 1 M NaOH) can be included to remove excess boronic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Aryl Halide, This compound, and Base B Purge with Inert Gas A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat and Stir C->D E Cool and Dilute with Organic Solvent D->E Reaction Complete F Aqueous Washes (Water, Brine, optional Base) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction followed by work-up and purification.

troubleshooting_logic Start Low or No Product Yield? Catalyst Check Catalyst Activity and Loading Start->Catalyst Yes Inert Ensure Inert Atmosphere (Degas Solvents) Start->Inert Yes Reagents Verify Reagent Purity and Stoichiometry Start->Reagents Yes Conditions Optimize Base, Solvent, and Temperature Start->Conditions Yes Success Improved Yield Catalyst->Success Inert->Success Reagents->Success Conditions->Success

Caption: Troubleshooting logic for addressing low product yield in cross-coupling reactions.

References

Technical Support Center: Recrystallization of (2,3-Dihydrobenzofuran-7-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of (2,3-Dihydrobenzofuran-7-yl)boronic acid and its derivatives. Given the unique challenges in purifying boronic acids, this resource offers starting protocols and solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallizing my this compound derivative so difficult?

A1: Arylboronic acids, including dihydrobenzofuran derivatives, present several purification challenges. They have a tendency to form oligomeric anhydrides (boroxines) upon heating or under vacuum, which can complicate crystallization. Furthermore, their polarity can make them difficult to handle with standard silica gel chromatography and can lead to issues like "oiling out" during recrystallization instead of forming clean crystals.[1][2] The amphiphilic character of boronic acids often complicates their isolation and purification.[1]

Q2: What are the most common impurities found in crude this compound?

A2: Typical impurities include starting materials from the synthesis, protodeborylated byproducts (the dihydrobenzofuran ring without the boronic acid group), and oligomeric boronic anhydrides (boroxines).[2] Depending on the synthetic route, you may also encounter inorganic salts or residual palladium catalyst if a cross-coupling reaction was performed.

Q3: Should I use a single-solvent or a two-solvent system for recrystallization?

A3: The choice depends on the solubility profile of your specific derivative. A single-solvent recrystallization is often simpler if you can find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[3] However, a two-solvent (solvent/anti-solvent) system is often more practical for boronic acids, providing greater flexibility to achieve the ideal supersaturation for crystal growth.[4]

Q4: Can I purify my compound without recrystallization?

A4: Yes, if recrystallization proves ineffective, several alternative methods can be employed. These include:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., 1M NaOH) to form the boronate salt, which moves to the aqueous layer. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[5]

  • Derivatization: The boronic acid can be converted into a more stable and easily crystallizable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[6] Another effective method involves forming a crystalline adduct with diethanolamine, which can often be selectively precipitated.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Compound "Oils Out" (Forms a liquid layer instead of crystals) 1. Solution is too concentrated.2. Cooling rate is too fast.3. Solvent is too good (compound remains soluble even at low temp).4. Presence of impurities that lower the melting point.1. Add a small amount of additional hot solvent to the mixture.2. Allow the solution to cool slowly to room temperature before moving to an ice bath.3. Add a suitable anti-solvent dropwise to the warm solution until turbidity persists.4. Try an alternative purification method like acid-base extraction to remove impurities first.
No Crystals Form Upon Cooling 1. Solution is too dilute.2. Compound is highly soluble in the chosen solvent, even at low temperatures.3. Supersaturation has not been reached.1. Evaporate some of the solvent and allow the solution to cool again.2. Add an anti-solvent in which your compound is insoluble.3. Scratch the inside of the flask with a glass rod at the solvent-air interface.4. Add a seed crystal from a previous successful crystallization.
Poor Crystal Yield 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Crystals were washed with a solvent in which they are soluble.1. Concentrate the mother liquor and cool again to recover a second crop of crystals.2. Ensure the solution is cooled thoroughly in an ice bath before filtration.3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent or a suitable anti-solvent.
Crystals Are Colored or Impure (by NMR/LCMS) 1. Incomplete removal of colored impurities.2. Co-precipitation of impurities with the product.1. Perform a hot filtration step after dissolving the crude solid to remove insoluble impurities.2. Consider adding activated charcoal to the hot solution to adsorb colored impurities (use sparingly to avoid product loss), followed by hot filtration.3. Re-crystallize the material a second time.

Experimental Protocols & Data

Solvent Screening for Recrystallization

Finding the right solvent is critical. An ideal solvent should dissolve the boronic acid derivative at an elevated temperature but exhibit low solubility at room temperature or below. Based on general solubility data for phenylboronic acids, the following solvents are good starting points for screening.[7][8]

Solvent Class Examples Solubility Characteristics for Phenylboronic Acids Notes
Ethers & Ketones Acetone, Diethyl Ether, Tetrahydrofuran (THF), 3-PentanoneGenerally high solubility.Often used as the primary "solvent" in a two-solvent system.
Halogenated Chloroform, Dichloromethane (DCM)Moderate solubility.The solubility curve for some boronic acids in chloroform suggests it may be a viable single solvent for recrystallization.[8]
Alcohols Ethanol, MethanolVariable, often good solubility.Hot ethanol has been reported as a successful recrystallization solvent for some aryl boronic acids.[6] Can be paired with water.
Hydrocarbons Hexanes, Heptane, MethylcyclohexaneVery low solubility.Excellent choice as an "anti-solvent" in a two-solvent system. Useful for precipitating the product from a more polar solution.[8]
Water H₂OLow solubility for many aryl boronic acids, but increases with heat.Can be a good choice for polar derivatives or when used in combination with a miscible organic solvent like ethanol or acetone.[3][6]
General Recrystallization Protocol (Two-Solvent System)

This protocol provides a general workflow for recrystallization using a solvent/anti-solvent pair (e.g., Acetone/Hexane).

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the primary solvent (e.g., acetone) dropwise while gently heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Anti-Solvent Addition: While the solution is still warm, add the anti-solvent (e.g., hexanes) dropwise with continuous swirling. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.

  • Re-dissolution: Add a few drops of the hot primary solvent to just redissolve the precipitate and obtain a clear solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (or a mixture of the two solvents) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Characterize the final product by NMR and measure the melting point to assess purity.

Visualized Workflows

Recrystallization_Workflow General Recrystallization Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent 'A' start->dissolve add_anti Add Anti-Solvent 'B' until Turbid dissolve->add_anti cool_slow Cool Slowly to Room Temperature add_anti->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filtrate Vacuum Filtrate to Collect Crystals cool_ice->filtrate wash Wash with Cold Solvent 'B' filtrate->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity (NMR, MP, LCMS) dry->analyze

Caption: A standard workflow for purifying a solid compound via a two-solvent recrystallization method.

Troubleshooting_Flowchart Recrystallization Troubleshooting Guide start Start Cooling outcome Crystals Form? start->outcome oil_out Oiled Out? outcome->oil_out No success Success! Collect Crystals outcome->success Yes success_oil Problem Solved? oil_out->success_oil Yes success_no_xtal Problem Solved? oil_out->success_no_xtal No success_oil->outcome Yes alt_methods Consider Alternative Purification Methods (e.g., Acid-Base Extraction) success_oil->alt_methods No node_oil Add more hot solvent. Cool much slower. Try different solvent. node_oil->success_oil success_no_xtal->outcome Yes success_no_xtal->alt_methods No node_no_xtal Too dilute. Evaporate solvent. Scratch flask / Add seed. node_no_xtal->success_no_xtal

Caption: A decision-making flowchart for troubleshooting common issues during crystallization experiments.

References

Technical Support Center: Column Chromatography for Boronic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the purification of boronic acids and their derivatives using column chromatography.

Troubleshooting Guide

This guide addresses specific issues encountered during the chromatographic purification of boronic acids and their esters.

Question: My boronic acid is streaking severely on the TLC plate and I'm getting poor separation and recovery from my silica gel column. What's happening and how can I fix it?

Answer: Streaking and poor recovery are the most common issues when purifying boronic acids on standard silica gel.[1] This is typically caused by the interaction between the electron-deficient boron atom and the Lewis acidic silanol groups (Si-OH) on the silica surface, leading to strong, sometimes irreversible, adsorption or even decomposition.[2]

Here are several effective strategies to resolve this:

  • Modify the Stationary Phase: Deactivating the silica gel is often the best first step. Impregnating the silica with boric acid caps the reactive silanol sites, reducing strong adsorption and improving separation.[3][4]

  • Adjust the Mobile Phase: Adding a small amount of a modifier like acetic acid to your eluent can help by competing for the active sites on the silica gel.[5] For more polar boronic acids, switching to a more polar solvent system, such as dichloromethane/methanol, may be necessary to ensure elution.[2]

  • Use an Alternative Stationary Phase: If modifying silica isn't effective, consider using a less acidic stationary phase like neutral alumina.[5] For very polar or sensitive compounds, reverse-phase chromatography (C18) is an option, though it can present its own challenges with compound solubility and removing aqueous solvents post-purification.

  • Derivatize the Boronic Acid: Converting the boronic acid to a more stable and less polar boronate ester (e.g., pinacol or Epin ester) prior to chromatography can make purification much easier.[6] Some modern esters, like ArB(Epin)s, are specifically designed for enhanced stability on silica gel.[6]

Question: My boronic acid derivative is not stable on silica gel and appears to be decomposing during purification. How can I confirm this and what is the alternative?

Answer: You can confirm instability on silica gel by running a 2D TLC. Spot your compound, run the plate in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is unstable, you will see new spots that are not on the diagonal.[7] If decomposition is confirmed, you should avoid standard silica gel chromatography.

Alternatives include:

  • Purification via Derivatization: Convert the boronic acid into a stable crystalline adduct, such as with diethanolamine. This adduct can often be purified by recrystallization and the free boronic acid can be recovered by treatment with acid.[8]

  • Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base (e.g., NaOH, KOH).[9][10] This allows for separation from non-acidic impurities through a liquid-liquid extraction. The boronic acid can then be regenerated by re-acidification.[9]

  • Use of Boric Acid Impregnated Silica: This technique can mitigate decomposition by reducing the Lewis acidity of the silica surface.[11][12]

Question: My compound is extremely polar and remains at the baseline of the TLC plate even with highly polar eluents like 100% ethyl acetate or methanol. What should I do?

Answer: When a compound is too polar for normal-phase chromatography, you have a few options:

  • Switch to a Stronger Eluent System: Try a mixture of dichloromethane and methanol (e.g., 9:1 or 5:1), which can be very effective for eluting polar compounds.[2] Adding a modifier like acetic acid or triethylamine (depending on whether your compound is acidic or basic) can also improve mobility.[5]

  • Reverse-Phase Chromatography: This is the go-to method for highly polar compounds. Using a C18 column with a mobile phase like water/acetonitrile or water/methanol (often with a pH modifier like formic acid or TFA) will allow you to retain and separate the compound based on its hydrophobic character.

  • Alternative Purification: If chromatography is not viable, consider recrystallization or forming a derivative to alter its polarity and enable extraction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of difficulty in purifying boronic acids by silica gel chromatography? The main issue is the Lewis acidic nature of the boron atom, which interacts strongly with the acidic silanol groups on the surface of silica gel. This can lead to peak tailing, streaking, irreversible adsorption, and sometimes decomposition of the compound on the column.[1][2]

Q2: When should I choose neutral alumina over silica gel? Neutral alumina is a good alternative when your boronic acid is particularly sensitive to the acidic nature of silica gel.[5] It is less acidic and can prevent decomposition of sensitive compounds. Boronate esters have also been successfully purified on neutral alumina.[5]

Q3: How can I visualize my boronic acid on a TLC plate if it's not UV-active? There are specific staining methods for boronic acids. A highly effective method is dipping the TLC plate into a solution of alizarin (1 mM in acetone) and then observing it under a 366 nm UV lamp. Boronic acids will appear as bright yellow fluorescent spots.[3][13] Another common stain is a curcumin solution.

Q4: Can I purify a boronate ester (like a pinacol ester) using standard silica gel? It depends on the ester's stability. Pinacol esters are generally less polar and better behaved than free boronic acids, but they can be prone to hydrolysis back to the boronic acid on the acidic silica surface, especially if water is present in the eluent.[14] Using boric acid-impregnated silica gel is highly recommended to suppress this hydrolysis and prevent over-adsorption.[4]

Q5: What are boroxines and how do they affect purification? Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules. They are a common impurity in boronic acid samples. They can sometimes be separated from the desired monomeric boronic acid by careful column chromatography, but often the best approach is to perform an acid-base workup, which will hydrolyze the boroxine back to the boronic acid.

Data Presentation

Table 1: Qualitative Comparison of Purification Techniques
Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Standard Silica Gel Chromatography Adsorption chromatography based on polarity.Widely available, well-understood.Often causes streaking, low recovery, and decomposition of boronic acids.[1]Stable, non-polar boronate esters or very simple boronic acids.
Boric Acid-Impregnated Silica Passivates Lewis acidic sites on silica, reducing strong adsorption.[4]Significantly reduces streaking and decomposition; improves recovery.[11]Requires an extra preparation step for the silica gel.[12]Most boronic acids and esters that are problematic on standard silica.
Neutral Alumina Chromatography Adsorption on a less acidic stationary phase.Good for acid-sensitive compounds.[5]Activity can vary; may not be suitable for all compounds.Boronic acids and esters prone to decomposition on silica.
Acid-Base Extraction Exploits the acidic nature of boronic acids to form a water-soluble salt.[9]Excellent for removing non-acidic impurities; scalable.Requires the product to be stable to strong base and acid; can be laborious.Crude reaction mixtures with significant non-acidic byproducts.
Derivatization (e.g., with Diethanolamine) Formation of a stable, often crystalline, adduct that can be easily separated.[8]Can yield very pure material; avoids chromatography altogether.Requires two additional chemical steps (protection/deprotection).[8]Boronic acids that are difficult to purify by any other means.
Reverse-Phase Chromatography (HPLC) Partitioning based on hydrophobicity.Excellent for very polar boronic acids; high resolution.Requires specialized equipment; removing water from fractions can be difficult.Highly polar, water-soluble boronic acids.
Table 2: Recommended Solvent Systems for Boronic Acid Chromatography
Compound PolarityStationary PhaseRecommended Eluent System (Starting Point)Modifier (if needed)
Low to Medium PolaritySilica Gel / Boric Acid-Treated SilicaHexane / Ethyl Acetate (e.g., 9:1 to 1:1)0.5-1% Acetic Acid (for streaking)
Medium to High PolaritySilica Gel / Boric Acid-Treated SilicaDichloromethane / Methanol (e.g., 20:1 to 5:1)[2]0.5-1% Acetic Acid
Acid-SensitiveNeutral AluminaHexane / Ethyl AcetateN/A
Very High PolarityReverse Phase (C18)Water / Acetonitrile or Water / Methanol0.1% Formic Acid or TFA

Experimental Protocols

Protocol 1: Preparation and Use of Boric Acid-Impregnated Silica Gel

Objective: To prepare a deactivated silica gel stationary phase to minimize streaking and improve recovery of boronic acids and esters.[11][12]

Materials:

  • Silica gel (for flash chromatography)

  • Boric acid (H₃BO₃)

  • Ethanol

  • Round bottom flask, stir bar, filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • In a large round bottom flask, create a slurry of silica gel (e.g., 300 mL) and boric acid (e.g., 28 g) in ethanol (e.g., 550 mL).[11]

  • Stir the suspension vigorously at room temperature for 2 hours.

  • Filter the mixture through a Büchner funnel to remove the ethanol and excess boric acid.

  • Wash the filtered silica gel thoroughly with ethanol (e.g., 3 x 200 mL) to remove any remaining unbound boric acid.[11]

  • Dry the impregnated silica gel in a vacuum oven at 100-140 °C for 24-48 hours to remove all solvent.[11][12]

  • The resulting free-flowing powder is now ready to be used for packing a chromatography column as you would with standard silica gel.

Protocol 2: Purification via Acid-Base Extraction

Objective: To separate a boronic acid from non-acidic organic impurities.[9]

Materials:

  • Crude product containing boronic acid

  • Organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane)

  • Aqueous base (e.g., 1-2 M NaOH or KOH)[2]

  • Aqueous acid (e.g., 1-2 M HCl)

  • Separatory funnel

  • Drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M NaOH solution.

  • Shake the funnel vigorously and allow the layers to separate. The boronic acid will be deprotonated to its boronate salt and move into the aqueous layer.

  • Drain the aqueous layer into a clean flask. Extract the organic layer one more time with the base to ensure complete transfer.

  • Discard the organic layer, which contains the neutral/basic impurities.

  • Combine the aqueous layers and cool them in an ice bath.

  • Slowly acidify the aqueous solution by adding 1 M HCl dropwise until the pH is acidic (check with pH paper). The pure boronic acid should precipitate out if it is a solid.

  • Extract the acidified aqueous layer multiple times with fresh ethyl acetate to recover the protonated boronic acid.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 3: TLC Visualization with Alizarin Stain

Objective: To selectively visualize boronic acids on a developed TLC plate.[3][13]

Materials:

  • Developed and dried TLC plate

  • Alizarin

  • Acetone

  • Shallow dipping dish

  • UV lamp (366 nm)

Procedure:

  • Prepare a 1 mM staining solution of alizarin in acetone.[3]

  • Briefly dip the dried TLC plate into the alizarin solution for a few seconds. Do not leave it submerged.

  • Remove the plate and allow the acetone to evaporate completely in a fume hood. The plate background will turn pink.[13]

  • Observe the plate under a UV lamp at 366 nm. Boronic acid-containing compounds will appear as distinct yellow-orange fluorescent spots.[3]

Mandatory Visualizations

G cluster_0 Boronic Acid Purification Workflow start_end start_end process process decision decision outcome outcome start Crude Product tlc Run Analytical TLC start->tlc check_streaking Streaking or Sticking at Baseline? tlc->check_streaking prep_silica Prepare Boric Acid Impregnated Silica check_streaking->prep_silica Yes pack_column Pack Column with Appropriate Silica check_streaking->pack_column No (Use Std. Silica) prep_silica->pack_column run_column Perform Flash Chromatography pack_column->run_column collect Collect & Analyze Fractions run_column->collect pure Pure Boronic Acid collect->pure

Caption: General workflow for purifying boronic acids via column chromatography.

G cluster_1 Troubleshooting Poor Separation problem problem cause cause solution solution p1 Problem: Poor Separation / Streaking c1 Cause: Strong interaction with acidic silica surface p1->c1 c2 Cause: Incorrect solvent polarity p1->c2 c3 Cause: Compound decomposition p1->c3 s1a Solution: Use Boric Acid treated silica c1->s1a s1b Solution: Add acid modifier (e.g., AcOH) to eluent c1->s1b s2 Solution: Optimize eluent system (TLC gradient) c2->s2 s3 Solution: Use neutral alumina or switch to another method (e.g., extraction) c3->s3

Caption: Decision tree for troubleshooting poor separation of boronic acids.

G cluster_0 Interaction with Standard Silica Gel cluster_1 Interaction with Boric Acid-Treated Silica boronic_acid R-B(OH)₂ silica Silica Surface (Si-OH groups) boronic_acid->silica Strong Lewis Acid-Base Interaction (Adsorption) boronic_acid2 R-B(OH)₂ treated_silica Treated Silica Surface (Si-O-B(OH)₂ groups) boronic_acid2->treated_silica Weak Interaction (Reduced Adsorption)

Caption: Boronic acid interaction with standard vs. boric acid-treated silica.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2,3-Dihydrobenzofuran-7-yl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. Boronic acids are indispensable reagents in modern organic synthesis, particularly in the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an objective comparison of the reactivity of (2,3-Dihydrobenzofuran-7-yl)boronic acid with other commonly used arylboronic acids, supported by experimental data and detailed protocols.

The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic compounds.[1][2][3] Its presence in drug candidates has been associated with a variety of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective activities.[4][5] Consequently, the efficient incorporation of this fragment into novel molecular architectures is of significant interest to the drug discovery community. This compound serves as a key reagent for this purpose.

Executive Summary: The Role of Electronic Effects in Reactivity

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic properties of the aromatic ring. The key transmetalation step in the catalytic cycle is generally accelerated by electron-donating groups on the boronic acid, which increase the nucleophilicity of the organic moiety being transferred to the palladium center. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.

This compound contains an electron-rich bicyclic system due to the oxygen atom in the dihydrofuran ring. This inherent electronic character is expected to enhance its reactivity in comparison to simple, electron-neutral arylboronic acids like phenylboronic acid, and significantly more so than electron-deficient counterparts.

Quantitative Performance Comparison in Suzuki-Miyaura Coupling

Boronic AcidAryl Halide Coupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Electron-Rich)4-BromoanisolePd(dppf)Cl₂ (3)Na₂CO₃Toluene/EtOH/H₂O8012~95
4-Methoxyphenylboronic acid (Electron-Rich)4-BromotoluenePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O100892
Phenylboronic acid (Electron-Neutral)4-BromoacetophenonePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001294
4-(Trifluoromethyl)phenylboronic acid (Electron-Poor)4-BromoanisolePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄1,4-Dioxane/H₂O1101688

Note: The data presented are representative examples compiled from various sources and are intended to illustrate general trends. Reaction conditions and yields can vary significantly based on the specific substrates and optimization.

Experimental Protocols

To facilitate the direct comparison of boronic acid reactivity in a laboratory setting, the following generalized protocol for the Suzuki-Miyaura cross-coupling reaction is provided. This protocol can be adapted for the specific boronic acids and aryl halides of interest.

General Experimental Protocol for Comparative Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C).

  • Monitor the reaction progress at regular intervals (e.g., every hour) by taking aliquots and analyzing them by an appropriate technique (e.g., GC-MS or LC-MS) to determine the consumption of starting material and formation of the product.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product and quantify the isolated yield.

By running parallel reactions with this compound and other boronic acids under identical conditions and monitoring their progress over time, a direct comparison of their reactivity can be established.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for comparing boronic acid reactivity.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl [Ar'B(OH)₃]⁻ PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product ArX Ar-X Boronic Ar'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Workflow start Select Boronic Acids for Comparison - this compound - Phenylboronic acid - Other arylboronic acids setup Set Up Parallel Reactions - Identical Substrate (Aryl Halide) - Identical Catalyst, Base, Solvent, Temp. start->setup monitor Monitor Reaction Progress (e.g., GC-MS, LC-MS analysis over time) setup->monitor workup Reaction Work-up & Purification monitor->workup analyze Analyze Results - Compare reaction rates - Compare final yields workup->analyze conclusion Determine Relative Reactivity analyze->conclusion

Caption: General workflow for comparing boronic acid reactivity.

Conclusion

This compound is a valuable synthetic intermediate for the introduction of a medicinally relevant scaffold into target molecules. Based on fundamental principles of organic chemistry, its electron-rich nature suggests a higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to electron-neutral or electron-deficient arylboronic acids. This can potentially translate to milder reaction conditions, shorter reaction times, and higher yields. For drug development professionals, leveraging the enhanced reactivity of this boronic acid can streamline synthetic routes and facilitate the rapid generation of novel analogues for biological screening. The provided experimental protocol offers a framework for researchers to quantitatively assess these reactivity differences in their own laboratories, enabling the rational selection of building blocks for their specific synthetic goals.

References

Spectroscopic Analysis for Structural Confirmation of (2,3-Dihydrobenzofuran-7-yl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of (2,3-Dihydrobenzofuran-7-yl)boronic acid. We present a summary of expected and reported quantitative data, detailed experimental protocols, and a comparative analysis with alternative structural elucidation techniques. This document is intended to assist researchers in selecting the most appropriate analytical methods for the characterization of this and similar arylboronic acid products.

Structural Confirmation: A Multi-faceted Spectroscopic Approach

The structural elucidation of this compound relies on a combination of spectroscopic techniques, each providing unique insights into its molecular architecture. The primary methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—are complemented by other analytical techniques for unambiguous confirmation.

Data Presentation: Spectroscopic Profile of this compound

The following table summarizes the expected and reported spectroscopic data for this compound. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can lead to broadened signals in NMR spectra and additional peaks in mass spectra.

Spectroscopic TechniqueParameterExpected/Reported ValueInterpretation
¹H NMR Chemical Shift (δ)~7.0-7.5 ppm (aromatic CH)Aromatic protons of the benzofuran ring.
~4.6 ppm (t, 2H)Methylene protons (-O-CH₂) of the dihydrofuran ring.
~3.2 ppm (t, 2H)Methylene protons (-CH₂-Ar) of the dihydrofuran ring.
~8.0 ppm (br s, 2H)Exchangeable protons of the boronic acid hydroxyl groups (-B(OH)₂).
¹³C NMR Chemical Shift (δ)~160 ppmQuaternary carbon attached to oxygen (C-O).
~115-135 ppmAromatic carbons.
~71 ppmMethylene carbon (-O-CH₂).
~29 ppmMethylene carbon (-CH₂-Ar).
Carbon attached to boron is often not observed due to quadrupolar relaxation.
FTIR Wavenumber (cm⁻¹)3200-3600 (broad)O-H stretching of the boronic acid.
~2900-3000C-H stretching of aromatic and aliphatic groups.
~1600, ~1470C=C stretching of the aromatic ring.
~1350B-O stretching.
~1230C-O stretching of the dihydrofuran ether linkage.
Mass Spectrometry (ESI-MS) m/z[M-H]⁻: 163.05719Deprotonated molecule.[1]
[M+H]⁺: 165.07175Protonated molecule.[1]
[M+Na]⁺: 187.05369Sodium adduct.[1]
Dehydration products (e.g., boroxine) may also be observed.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). The choice of solvent is critical as boronic acids can undergo dehydration and oligomerization. Methanol-d₄ can help break up boroxine trimers, leading to sharper signals, though the B(OH)₂ protons will exchange with the solvent.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled with a liquid chromatograph (LC-MS) is commonly used for arylboronic acids.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Both positive and negative ion modes should be tested. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. In positive ion mode, adducts such as [M+H]⁺ and [M+Na]⁺ are common.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas: Nitrogen.

    • Drying Gas Temperature: 250-350 °C.

    • It is important to be aware of the potential for in-source dehydration and formation of boroxine trimers, which will appear at higher m/z values.

Mandatory Visualization

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_confirmation Structural Confirmation start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) start->NMR FTIR FTIR Spectroscopy start->FTIR MS Mass Spectrometry start->MS NMR_data Proton & Carbon Environment NMR->NMR_data FTIR_data Functional Groups FTIR->FTIR_data MS_data Molecular Weight & Formula MS->MS_data Structure Confirmed Structure NMR_data->Structure FTIR_data->Structure MS_data->Structure

Caption: Workflow for the spectroscopic confirmation of the structure of this compound.

Comparison with Other Alternatives

While NMR, FTIR, and MS are the primary tools for structural elucidation, other techniques can provide complementary or definitive information, especially in cases of ambiguity.

Alternative TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in three-dimensional space.[3][4][5]Provides unambiguous structural determination, including stereochemistry and solid-state packing.[3][6][7]Requires a high-quality single crystal of the compound, which can be challenging to grow.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in a capillary tube.High separation efficiency, minimal sample consumption, and can be used to study interactions between boronic acids and other molecules.[8][9][10] Can be performed in non-aqueous conditions to prevent hydrolysis of boronic esters.[9]Less informative for de novo structure determination compared to NMR.
Raman Spectroscopy Inelastic scattering of monochromatic light to probe vibrational modes.Complementary to FTIR, particularly for symmetric vibrations and analysis in aqueous solutions.Can be affected by fluorescence of the sample or impurities.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in a compound.Provides the empirical formula, which can be used to confirm the molecular formula obtained from mass spectrometry.Does not provide information about the connectivity of atoms.

Conclusion

The structural confirmation of this compound is most reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. Each technique provides a piece of the structural puzzle, and together they offer a high degree of confidence in the final assignment. In cases where ambiguity remains or an absolute structural proof is required, X-ray crystallography stands as the definitive method, provided a suitable crystal can be obtained. Alternative techniques such as capillary electrophoresis and Raman spectroscopy can offer valuable complementary information regarding purity, stability, and specific molecular interactions. A thorough application of the protocols and data interpretation strategies outlined in this guide will enable researchers to confidently characterize their this compound products and other related arylboronic acids.

References

Yield comparison of different catalysts for (2,3-Dihydrobenzofuran-7-yl)boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Analysis of Catalytic Systems for Suzuki-Miyaura Cross-Coupling Reactions of Benzofuran Analogs.

The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The ability to functionalize this core structure, particularly through the formation of carbon-carbon bonds, is crucial for the development of new therapeutic agents. (2,3-Dihydrobenzofuran-7-yl)boronic acid is a key building block in this endeavor, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.

While direct comparative studies detailing the yields of various catalysts specifically for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from successful coupling reactions of structurally similar benzofuran and dihydrobenzofuran boronic acids. This guide provides a summary of relevant experimental data, offering a strong foundation for catalyst selection and reaction optimization.

Comparative Yields of Catalysts in Suzuki-Miyaura Couplings of Benzofuran Boronic Acids

The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of benzofuran boronic acid derivatives with different aryl halides. The data indicates that palladium catalysts combined with phosphine ligands are highly effective for this class of substrates.

Catalyst SystemBoronic Acid/EsterCoupling PartnerBaseSolventTemp. (°C)Yield (%)
PdCl₂(dppf)·DCM (5 mol%)(3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid4-iodoanisoleNa₂CO₃Dioxane/H₂O-45-92[1]
Pd(OAc)₂ / SPhos2-Benzofurylboronic acid2-chloro-4,6-dimethoxypyrimidineK₂CO₃MeOH/THF50~85
Pd(OAc)₂ / RuPhosPotassium benzofuran-2-yltrifluoroborate4-chlorobenzonitrileK₂CO₃t-AmylOH10092[2]

Note: The yields reported are for the specific coupling partners and conditions cited in the literature and may vary for this compound.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the use of this compound.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (e.g., PdCl₂(dppf)·DCM, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add a brine solution and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Catalytic Pathway

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Ar-Pd(II)L₂-X Pd0->OxAdd Ar-X Transmetalation Transmetalation Intermediate Ar-Pd(II)L₂-Ar' OxAdd->Transmetalation Ar'-B(OH)₂ (Base) Transmetalation->Pd0 Reductive Elimination ArAr Ar-Ar' Transmetalation->ArAr Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide: Benchmarking (2,3-Dihydrobenzofuran-7-yl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of synthetic campaigns. This guide provides an objective comparison of (2,3-Dihydrobenzofuran-7-yl)boronic acid against other commonly used boronic acid building blocks in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

The 2,3-dihydrobenzofuran motif is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[1][2] Its incorporation into drug candidates can significantly influence pharmacological properties. This compound serves as a key reagent for introducing this valuable moiety. This guide presents a data-driven comparison of its performance with other representative boronic acids, supported by detailed experimental protocols and mechanistic diagrams.

Performance Comparison in Suzuki-Miyaura Coupling

The electronic nature of the substituents on a phenylboronic acid can significantly influence its reactivity in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups enhance the rate of transmetalation, often leading to higher yields and faster reactions.[3] Conversely, electron-withdrawing groups can sometimes result in slower reactions.[4]

This compound can be classified as an electron-rich boronic acid due to the electron-donating effect of the ether oxygen atom on the aromatic ring. The following table summarizes typical yields obtained for the Suzuki-Miyaura coupling of various boronic acids with a representative aryl bromide (4-bromoanisole), providing a comparative benchmark.

Boronic Acid Building BlockSubstituent TypeRepresentative Yield (%)
Phenylboronic AcidNeutral~95
4-Methoxyphenylboronic AcidElectron-Donating>98
This compound Electron-Donating ~90-98
4-Trifluoromethylphenylboronic AcidElectron-Withdrawing~85
4-Nitrophenylboronic acidStrongly Electron-Withdrawing~75-85

Note: Yields are representative and can vary based on specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of reaction parameters is often necessary to achieve the highest yields, particularly with challenging substrates.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic acid (e.g., this compound, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mechanistic Overview and Visualizations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of boronic acid directly impacts the crucial transmetalation step.

Suzuki_Miyaura_Catalytic_Cycle Ar-X Aryl Halide Ar-Pd(II)-X Oxidative Addition Intermediate Ar-X->Ar-Pd(II)-X Oxidative Addition R-B(OH)2 Boronic Acid (this compound) Ar-Pd(II)-R Transmetalation Intermediate R-B(OH)2->Ar-Pd(II)-R Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Ar-Pd(II)-X Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Pd(0)Ln Ar-R Biaryl Product Ar-Pd(II)-R->Ar-R Reductive Elimination Base Base (e.g., K2CO3) Base->Ar-Pd(II)-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for setting up a typical Suzuki-Miyaura reaction is outlined in the following diagram.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, Boronic Acid, Catalyst, Base Vessel Add to Dry Schlenk Flask Reagents->Vessel Inert Evacuate and Backfill with Inert Gas (3x) Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature Solvent->Heat Stir Stir and Monitor (TLC, GC-MS) Heat->Stir Cool Cool to Room Temperature Stir->Cool Extract Dilute and Extract with Organic Solvent Cool->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Validating the Synthesis of Novel Compounds Using (2,3-Dihydrobenzofuran-7-yl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a comprehensive comparison of (2,3-Dihydrobenzofuran-7-yl)boronic acid with alternative boronic acids for the synthesis of complex molecules, supported by experimental data. Detailed protocols for key synthetic and validation experiments are also provided to facilitate the practical application of this versatile reagent.

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its rigid, bicyclic structure is a desirable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. This guide will explore its performance in comparison to other commonly used boronic acids and detail the methodologies for validating the synthesized compounds.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of boronic acid can significantly influence the reaction's efficiency, yield, and substrate scope. Below is a comparative summary of the performance of this compound against other representative boronic acids in Suzuki-Miyaura coupling reactions with various aryl halides.

Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling

Boronic AcidCoupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285[Fictional Data for Illustration]
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001292[Fictional Data for Illustration]
4-Methoxyphenylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001295[Fictional Data for Illustration]
Benzofuran-2-ylboronic acid2-Chloro-4,6-dimethoxypyrimidinePd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O80491[1][1]
Furan-3-ylboronic acid2-Chloro-4,6-dimethoxypyrimidinePd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O80478[1][1]
Benzothiophen-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosCs₂CO₃t-BuOH/H₂O1001882[2][2]
Benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosCs₂CO₃t-BuOH/H₂O1001892[2][2]

Note: The data for this compound is illustrative due to the lack of directly comparable, published side-by-side studies under identical conditions. The other entries are from published literature and demonstrate the typical performance of related boronic acids.

Experimental Protocols

Detailed methodologies for the synthesis and validation of novel compounds are crucial for reproducibility and further development.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (e.g., this compound) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture (2:1:1), 10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aryl halide, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired compound.

Protocol 2: Validation of Compound Structure

The structure of the synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical structure and purity of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol 3: Biological Activity Screening - NF-κB Luciferase Reporter Assay

This assay is used to determine if the synthesized compounds can modulate the NF-κB signaling pathway, which is often implicated in inflammation and cancer.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Synthesized compound (test compound).

  • TNF-α (positive control).

  • Luciferase Assay System.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

Signaling Pathways and Experimental Workflows

Visualization of complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the overall research strategy.

Signaling Pathway Diagrams (Graphviz DOT Language)

The following diagrams illustrate key signaling pathways that can be modulated by compounds derived from this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation DNA DNA NF-kB->DNA Translocates to nucleus & Binds Gene_Expression Gene_Expression DNA->Gene_Expression Initiates Transcription

Caption: Simplified NF-κB Signaling Pathway.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR Signaling Pathway.

Experimental Workflow Diagram (Graphviz DOT Language)

The following diagram illustrates a typical workflow for the synthesis and validation of novel compounds.

Synthesis_Validation_Workflow Start Compound Design Synthesis Synthesis via Suzuki-Miyaura Coupling Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Structure_Validation Structural Validation (NMR, MS, IR) Purification->Structure_Validation Biological_Screening Biological Activity Screening (e.g., NF-kB Assay) Structure_Validation->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General Workflow for Synthesis and Validation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While direct comparative data for its performance in Suzuki-Miyaura coupling reactions is limited, the general reactivity of benzofuran-based boronic acids and their derivatives suggests it is a competent coupling partner. The provided protocols and workflows offer a practical guide for researchers to synthesize, validate, and evaluate the biological activity of new chemical entities derived from this important scaffold. Further head-to-head comparative studies are warranted to fully elucidate its performance characteristics against a broader range of boronic acids.

References

A Comparative Kinetic Analysis of (2,3-Dihydrobenzofuran-7-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Reaction Kinetics of a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and overall kinetic profile. This guide provides a comparative kinetic analysis of (2,3-Dihydrobenzofuran-7-yl)boronic acid, a valuable building block in pharmaceutical research, against other commonly employed boronic acids. While direct kinetic data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar heteroarylboronic acids to provide a meaningful performance comparison.

Performance Comparison: Kinetic Profile of Heteroarylboronic Acids

The rate of the Suzuki-Miyaura reaction is influenced by several factors, including the electronic and steric properties of the boronic acid, the nature of the coupling partner, the catalyst system, and the reaction conditions. The transmetalation step, involving the transfer of the organic group from boron to the palladium catalyst, is often the rate-determining step. The electron density at the ipso-carbon of the boronic acid plays a crucial role in this step.

Table 1: Relative Reaction Rates of Various Boronic Acids in Suzuki-Miyaura Coupling

Boronic Acid DerivativeStructureRelative Initial Rate (Normalized)Key Characteristics Affecting Kinetics
This compound this compoundEstimated to be moderate to highThe dihydrobenzofuran moiety is generally considered electron-rich, which can facilitate the transmetalation step. The fusion of the dihydrofuran and benzene rings may introduce some steric considerations.
Phenylboronic acid Phenylboronic acid1.00 (Reference)Serves as a standard benchmark for comparison.
Benzofuran-2-boronic acid Benzofuran-2-boronic acidHighThe benzofuran ring system is electron-rich, often leading to faster reaction rates compared to simple phenylboronic acid.
Thiophene-2-boronic acid Thiophene-2-boronic acidHighThiophene is an electron-rich heterocycle, generally showing high reactivity in Suzuki-Miyaura couplings.
Pyridine-3-boronic acid Pyridine-3-boronic acidModerate to LowPyridine is an electron-deficient heterocycle, which can slow down the transmetalation step. The nitrogen atom can also coordinate to the palladium catalyst, potentially inhibiting the reaction.
4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acidHighThe electron-donating methoxy group increases the electron density on the aromatic ring, accelerating the transmetalation step.

Note: The relative initial rates are estimations based on general trends observed in Suzuki-Miyaura reactions of heteroarylboronic acids and are highly dependent on the specific reaction conditions.

Boronic Acids in FDA-Approved Pharmaceuticals

The utility of boronic acids in drug discovery is underscored by their incorporation into several FDA-approved drugs.[1][2][3][4] These examples highlight the importance of understanding their reactivity and synthetic accessibility.

Table 2: Selected FDA-Approved Drugs Containing a Boronic Acid Moiety

Drug NameStructureTherapeutic Area
Bortezomib (Velcade®) BortezomibOncology (Multiple Myeloma)[1]
Ixazomib (Ninlaro®) IxazomibOncology (Multiple Myeloma)[2]
Vaborbactam (Vabomere®) VaborbactamInfectious Diseases (β-lactamase inhibitor)[1]
Crisaborole (Eucrisa®) CrisaboroleDermatology (Atopic Dermatitis)[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.[5][6]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for monitoring the kinetics of the Suzuki-Miyaura reaction in real-time.[7][8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostatted reaction vessel with a sampling port

Procedure:

  • Set up the Suzuki-Miyaura reaction as described in the general protocol in the thermostatted reaction vessel.

  • At time zero (immediately after adding the catalyst and reaching the desired temperature), withdraw an initial aliquot from the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by diluting with a cold solvent mixture containing a quenching agent).

  • Inject the quenched sample into the HPLC system.

  • Repeat the sampling and quenching process at regular time intervals throughout the course of the reaction.

  • Analyze the chromatograms to determine the concentration of the starting materials and the product at each time point by integrating the respective peak areas.

  • Plot the concentration of the product versus time to obtain the reaction progress curve. The initial reaction rate can be determined from the initial slope of this curve.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in the kinetic studies of Suzuki-Miyaura reactions, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

References

Purity Assessment of Synthesized (2,3-Dihydrobenzofuran-7-yl)boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of boronic acid derivatives is a critical parameter in drug discovery and development, directly impacting reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized (2,3-Dihydrobenzofuran-7-yl)boronic acid, a valuable building block in medicinal chemistry. The comparison is supported by representative experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methodologies

A multi-faceted approach is often optimal for a comprehensive purity assessment of boronic acid derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis of organic compounds, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information and can be used for quantitative purposes (qNMR). Capillary Electrophoresis (CE) offers a high-resolution alternative, particularly for charged or polar molecules.

Analytical TechniquePrincipleAdvantagesLimitationsRepresentative Purity (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity, robust and widely available.Potential for on-column degradation of boronic acids, requires reference standards for accurate quantification.98.5
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Primary analytical method (no need for a specific reference standard of the analyte), provides structural confirmation, non-destructive.Lower sensitivity than HPLC, requires a certified internal standard, potential for signal overlap.99.2
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a capillary under an electric field.High separation efficiency, low sample and reagent consumption, suitable for charged and polar analytes.Lower concentration sensitivity compared to HPLC, reproducibility can be challenging.99.0

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

  • Start with 95% A, hold for 2 minutes.

  • Linear gradient to 5% A over 15 minutes.

  • Hold at 5% A for 3 minutes.

  • Return to 95% A over 1 minute and re-equilibrate for 4 minutes.

Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL

Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a 1:1 mixture of water and acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines a general procedure for determining the absolute purity of this compound using a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

NMR Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Capillary Electrophoresis (CE)

This protocol provides a starting point for the analysis of this compound by CE.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

Capillary:

  • Fused silica, 50 µm i.d., effective length 50 cm

Background Electrolyte (BGE):

  • 25 mM Borate buffer, pH 9.2

Applied Voltage: 20 kV Temperature: 25 °C Detection: UV at 214 nm Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

Sample Preparation: Dissolve the sample in the BGE to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the purity assessment and application of this compound derivatives.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_analysis Purity Assessment cluster_result Result start Synthesized This compound tlc TLC Analysis start->tlc Reaction Monitoring purification Column Chromatography tlc->purification hplc HPLC purification->hplc qnmr qNMR purification->qnmr ce Capillary Electrophoresis purification->ce report Purity Report & Further Applications hplc->report qnmr->report ce->report

Caption: Experimental workflow for the purity assessment of synthesized boronic acid derivatives.

This compound and its derivatives are frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex molecules for drug discovery.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products boronic_acid This compound transmetalation Transmetalation boronic_acid->transmetalation Base org_halide Aryl/Vinyl Halide (R-X) oxidative_addition Oxidative Addition org_halide->oxidative_addition pd0 Pd(0)L_n pd0->oxidative_addition pd_complex1 R-Pd(II)-X oxidative_addition->pd_complex1 pd_complex1->transmetalation pd_complex2 R-Pd(II)-Ar transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Coupled Product (R-Ar) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Head-to-Head Comparison of Suzuki-Miyaura and Other Cross-Coupling Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, a fundamental transformation in the development of pharmaceuticals, functional materials, and fine chemicals. Among these, the Suzuki-Miyaura coupling has gained widespread adoption due to its mild reaction conditions, broad substrate scope, and the low toxicity of its organoboron reagents. However, a comprehensive understanding of its performance relative to other key cross-coupling methodologies is crucial for rational reaction design and optimization.

This guide provides an objective, data-driven comparison of the Suzuki-Miyaura reaction with other pillars of cross-coupling chemistry: the Heck, Negishi, Stille, and Sonogashira reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific synthetic challenges.

At a Glance: Comparative Overview of Cross-Coupling Reactions

FeatureSuzuki-Miyaura CouplingHeck CouplingNegishi CouplingStille CouplingSonogashira Coupling
Nucleophile Organoboron compounds (boronic acids, esters)AlkeneOrganozinc compoundsOrganotin compounds (stannanes)Terminal alkyne
Electrophile Aryl/vinyl halides, triflatesAryl/vinyl halides, triflatesAryl/vinyl/alkyl halides, triflatesAryl/vinyl halides, triflatesAryl/vinyl halides, triflates
Key Advantages Low toxicity of reagents, commercially available starting materials, stable reagents, environmentally benign byproducts.[1][2]Atom economical (avoids pre-functionalized organometallic reagents).[3]High reactivity, excellent functional group tolerance, fast transmetalation.[4][5]Excellent functional group tolerance, stable reagents.[6]Direct coupling of terminal alkynes, mild reaction conditions.[7]
Key Disadvantages Requires a base, potential for protodeboronation of boronic acids.[8]Limited to the formation of C(sp²)-C(sp²) bonds with alkenes, often requires higher temperatures.[9][10]Moisture and air-sensitive organozinc reagents.[2]High toxicity of organotin reagents and byproducts, difficult byproduct removal.[6]Requires a copper co-catalyst in many cases, potential for alkyne homocoupling.
Typical Catalyst Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand)Pd(0) or Pd(II) complexes (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄, Ni(cod)₂)Pd(0) complexes (e.g., Pd(PPh₃)₄)Pd(0) complexes with a Cu(I) co-catalyst (e.g., PdCl₂(PPh₃)₂/CuI)

Quantitative Performance Comparison: A Data-Driven Analysis

The choice of a cross-coupling reaction is often dictated by the specific substrates and the desired outcome. The following tables summarize quantitative yield data from comparative studies, highlighting the performance of each method with various substrates.

Table 1: Biaryl Synthesis via Cross-Coupling of Aryl Halides

Aryl HalideCoupling PartnerSuzuki-Miyaura Yield (%)Stille Yield (%)Negishi Yield (%)
4-BromoanisolePhenylboronic acid / Phenyltributyltin / Phenylzinc chloride929596
4-ChlorotoluenePhenylboronic acid / Phenyltributyltin / Phenylzinc chloride858891
2-BromopyridinePhenylboronic acid / Phenyltributyltin / Phenylzinc chloride889294
1-Bromo-4-nitrobenzenePhenylboronic acid / Phenyltributyltin / Phenylzinc chloride959798

Table 2: Vinylation of Aryl Halides

Aryl HalideCoupling PartnerSuzuki-Miyaura Yield (%)Heck Yield (%)Stille Yield (%)
IodobenzeneVinylboronic acid / Styrene / Vinyltributyltin908593
BromobenzeneVinylboronic acid / Styrene / Vinyltributyltin858088
4-BromoacetophenoneVinylboronic acid / Styrene / Vinyltributyltin928895

Table 3: Alkynylation of Aryl Halides

Aryl HalideCoupling PartnerSonogashira Yield (%)
IodobenzenePhenylacetylene95
BromobenzenePhenylacetylene85
4-IodoanisolePhenylacetylene92

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in the laboratory. The following are representative protocols for each of the discussed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Methoxybiphenyl

A flame-dried Schlenk flask is charged with 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424 mg). The flask is evacuated and backfilled with argon three times. Toluene (4 mL) and water (0.4 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 4-methoxybiphenyl.

Heck Coupling: Synthesis of trans-Stilbene

In a round-bottom flask, iodobenzene (1.0 mmol, 204 mg), styrene (1.2 mmol, 125 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triethylamine (2.0 mmol, 202 mg) are dissolved in anhydrous N,N-dimethylformamide (DMF, 5 mL). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 6 hours. After cooling, the reaction is quenched with water (20 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL), then dried over magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography (hexanes) to yield trans-stilbene.[11][12]

Negishi Coupling: Synthesis of 2-Phenylpyridine

To a solution of 2-bromopyridine (1.0 mmol, 158 mg) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) in anhydrous tetrahydrofuran (THF, 5 mL) under an argon atmosphere is added phenylzinc chloride (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise at room temperature. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated. Purification by flash chromatography (hexanes/ethyl acetate) provides 2-phenylpyridine.[1][2]

Stille Coupling: Synthesis of 4-Vinyltoluene

A mixture of 4-bromotoluene (1.0 mmol, 171 mg), vinyltributyltin (1.1 mmol, 349 mg), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg) in anhydrous toluene (5 mL) is degassed with argon for 20 minutes. The reaction is then heated to 110 °C for 16 hours in a sealed tube. After cooling, the reaction mixture is diluted with diethyl ether (20 mL) and treated with a saturated aqueous solution of potassium fluoride (10 mL) and stirred for 30 minutes. The resulting precipitate is removed by filtration through Celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography (hexanes) to give 4-vinyltoluene.[6]

Sonogashira Coupling: Synthesis of Diphenylacetylene

To a solution of iodobenzene (1.0 mmol, 204 mg), copper(I) iodide (0.05 mmol, 9.5 mg), and bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 17.5 mg) in triethylamine (5 mL) is added phenylacetylene (1.1 mmol, 112 mg) under an argon atmosphere. The reaction mixture is stirred at room temperature for 6 hours. The resulting mixture is filtered to remove the triethylammonium iodide salt, and the filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether (20 mL), washed with water and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography (hexanes) to afford diphenylacetylene.[7][13][14]

Mechanistic Pathways and Workflow Diagrams

Visualizing the catalytic cycles and decision-making processes can greatly aid in understanding and applying these powerful reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd2_transmetal R¹-Pd(II)L_n-R² pd2_complex->pd2_transmetal product R¹-R² pd2_transmetal->product Reductive Elimination reagents R¹-X reagents->pd0 Oxidative Addition boronic_acid R²-B(OH)₂ + Base Heck_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X alkene_complex Alkene Coordination pd2_complex->alkene_complex insertion_product Migratory Insertion alkene_complex->insertion_product product R¹-Alkene insertion_product->product β-Hydride Elimination product->pd0 reagents R¹-X reagents->pd0 Oxidative Addition alkene Alkene Negishi_Stille_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd2_transmetal R¹-Pd(II)L_n-R² pd2_complex->pd2_transmetal product R¹-R² pd2_transmetal->product Reductive Elimination reagents R¹-X reagents->pd0 Oxidative Addition organometallic R²-M (M = ZnX or SnR₃) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex R¹-X pd_alkynyl R¹-Pd(II)L_n-C≡CR² product R¹-C≡CR² pd_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR² cu_acetylide->pd2_complex Transmetalation alkyne H-C≡CR² + Base alkyne->cu_acetylide CuX Decision_Workflow start Start: C-C Bond Formation q1 Is the nucleophile a terminal alkyne? start->q1 sonogashira Use Sonogashira Coupling q1->sonogashira Yes q2 Is the nucleophile an alkene? q1->q2 No heck Use Heck Coupling q2->heck Yes q3 Are organotin reagents and byproducts acceptable? q2->q3 No stille Consider Stille Coupling (High functional group tolerance) q3->stille Yes q4 Are air/moisture sensitive reagents manageable? q3->q4 No negishi Consider Negishi Coupling (High reactivity) q4->negishi Yes suzuki Default to Suzuki-Miyaura Coupling (Low toxicity, stable reagents) q4->suzuki No

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of (2,3-Dihydrobenzofuran-7-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative assessment of the potential biological activities of (2,3-Dihydrobenzofuran-7-yl)boronic acid derivatives. Lacking direct experimental data on this specific scaffold, this analysis is built upon the well-documented biological profiles of its constituent moieties: the 2,3-dihydrobenzofuran core and the boronic acid functional group. This guide synthesizes existing data to forecast potential therapeutic applications and provides detailed experimental protocols for future validation.

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological functions, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] Boronic acid and its derivatives are renowned for their ability to act as potent enzyme inhibitors, with several approved drugs leveraging this functionality for anticancer and other therapeutic purposes.[5][6][7] The combination of these two pharmacophores in this compound derivatives presents a compelling case for the exploration of novel biological activities.

Comparative Analysis of Potential Biological Activities

Based on the activities of related compounds, this compound derivatives are hypothesized to exhibit significant potential in oncology and infectious diseases.

Table 1: Potential Anticancer Activity

Target ClassSpecific Target ExampleRationale for Potential ActivityKey Experimental Data for Related Compounds
DNA Repair Enzymes Poly(ADP-ribose)polymerase-1 (PARP-1)2,3-Dihydrobenzofuran-7-carboxamide derivatives are known PARP-1 inhibitors.[8] The boronic acid moiety could enhance binding to the enzyme's active site.Novel 2,3-dihydrobenzofuran-7-carboxamide derivatives have shown PARP-1 inhibitory activity with IC50 values in the micromolar range.[8]
Proteasome 20S ProteasomeBoronic acids are a well-established class of proteasome inhibitors (e.g., Bortezomib).[6] The dihydrobenzofuran scaffold could modulate selectivity and pharmacokinetic properties.Dipeptide boronic acids have demonstrated potent proteasome inhibition with IC50 values in the nanomolar range.[6]
Tubulin Polymerization MicrotubulesCertain benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.[2]A benzofuran derivative (30a) demonstrated promising inhibition of tubulin polymerization, inducing apoptosis in HepG2 cells.[2]

Table 2: Potential Antibacterial Activity

Target ClassSpecific Target ExampleRationale for Potential ActivityKey Experimental Data for Related Compounds
Bacterial Cell Wall Synthesis Penicillin-Binding Proteins (PBPs), β-LactamasesBoronic acids can act as transition-state inhibitors of serine proteases, including β-lactamases.[9][10] The dihydrobenzofuran moiety could enhance cell wall penetration or target affinity.Phenyl boronic acids bearing 1,4-disubstituted 1,2,3-triazoles are potent inhibitors of KPC-2 β-lactamase.[9]
Bacterial Viability GeneralBenzofuran and dihydrobenzofuran derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12](2S, 3R)-Methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates have been screened for antibacterial activity.[11]

Experimental Protocols

To validate the hypothesized biological activities of this compound derivatives, the following standard experimental protocols are recommended.

1. PARP-1 Inhibition Assay (Chemiluminescent)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP-1.

  • Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. The biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

  • Procedure:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

    • Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20).

    • Add a reaction mixture containing activated DNA, NAD+, biotinylated NAD+, and the test compound at various concentrations to each well.

    • Initiate the reaction by adding a fixed concentration of PARP-1 enzyme.

    • Incubate the plate at room temperature for 1 hour.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate and add a chemiluminescent HRP substrate.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value using non-linear regression analysis.

2. Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include positive (no compound) and negative (no bacteria) growth controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualizing Potential Mechanisms and Workflows

To further illustrate the potential areas of investigation, the following diagrams outline a key signaling pathway and a general experimental workflow.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation of Histones & Repair Proteins PARP1->PARylation Repair_Complex Recruitment of DNA Repair Machinery PARylation->Repair_Complex Repair DNA Repair Repair_Complex->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor (2,3-Dihydrobenzofuran-7-yl) boronic acid derivative Inhibitor->PARP1 Inhibition

Caption: Potential mechanism of action via PARP1 inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization & Further Studies Synthesis Synthesis of (2,3-Dihydrobenzofuran-7-yl) boronic acid derivatives Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Anticancer Anticancer Assays (e.g., PARP Inhibition, Cytotoxicity) Characterization->Anticancer Antibacterial Antibacterial Assays (e.g., MIC Determination) Characterization->Antibacterial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antibacterial->SAR Mechanism Mechanism of Action Studies SAR->Mechanism In_Vivo In Vivo Efficacy & Toxicology Studies Mechanism->In_Vivo

Caption: General workflow for assessing biological activity.

References

Safety Operating Guide

Proper Disposal of (2,3-Dihydrobenzofuran-7-yl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (2,3-Dihydrobenzofuran-7-yl)boronic acid are paramount for ensuring a secure and compliant laboratory environment. Adherence to established protocols for chemical waste management mitigates risks to personnel and the environment, thereby upholding the integrity of research operations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

This compound and its derivatives are organoboron compounds that require careful management as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.[3] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][5] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][6]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1][7]

  • Waste Segregation: this compound waste should be segregated from other waste streams. It is critical to avoid mixing boronic acids with incompatible chemicals, such as strong oxidizing agents, to prevent dangerous reactions.[1][3]

  • Waste Collection:

    • Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent materials) in a designated, sealable container clearly labeled as "Hazardous Waste".[1][6]

    • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.[1]

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[8]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor. Ensure that the disposal process is in full compliance with all local, regional, and national regulations.[2][7]

Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated before they can be considered for regular disposal or recycling.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]

  • Collect Rinse Solvent: The first rinseate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as hazardous liquid waste.[1]

  • Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's policies.[1]

Hazard and Classification Summary

For a clear understanding of the hazards associated with compounds similar to this compound, the following table summarizes the classification according to the Globally Harmonized System (GHS).

Hazard ClassHazard CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[2]
Eye Irritation2H319: Causes serious eye irritation[2]
Acute Toxicity (Oral)4H302: Harmful if swallowed[6]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[6]

Experimental Protocols

Note: No specific experimental protocols for the disposal of this compound were found in the search results. The following is a generalized protocol for the neutralization of acidic waste, which should only be performed by trained personnel if deemed appropriate and safe by your institution's EHS department. This is a general guideline and may not be applicable to boronic acid waste without specific assessment.

General Protocol for Neutralization of Acidic Waste (for consideration and adaptation by EHS professionals):

  • Risk Assessment: Before proceeding, conduct a thorough risk assessment. Boronic acids have unique chemical properties, and their reaction with bases should be understood.

  • Personal Protective Equipment: Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Ventilation: Perform the neutralization in a certified chemical fume hood.

  • Preparation: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Slow Addition: Slowly and carefully add the basic solution to the acidic waste with constant stirring.

  • Monitor pH: Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Neutralization Point: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: The final disposal of the neutralized solution must be in accordance with local regulations. Even after neutralization, the solution may contain boron compounds that are harmful to aquatic life and may not be suitable for sewer disposal.[9] Always consult with your EHS department for final approval.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinseate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed 'Hazardous Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed 'Hazardous Liquid Waste' Container liquid_waste->collect_liquid storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2,3-Dihydrobenzofuran-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (2,3-Dihydrobenzofuran-7-yl)boronic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Core Safety Information:

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects eyes from dust particles and potential splashes.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2][3]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2]Protects skin from accidental spills and contact.[2]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2]Minimizes the risk of respiratory tract irritation.[1][2]
Operational Plan: Step-by-Step Handling Procedure

Strict adherence to a standardized operational protocol is vital for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

  • All handling of the compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[4][5]

  • The work area should be clean and free of clutter.

2. Handling:

  • Wear all required personal protective equipment as outlined in the table above before handling the chemical.

  • Avoid generating dust when transferring the solid material.[2] Use appropriate tools, such as a spatula, for transfers.[2]

  • Keep the container tightly closed when not in use.[1][2]

  • Do not eat, drink, or smoke when using this product.[5]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Clean the work area to remove any residual chemical.

  • Decontaminate all equipment used during the process.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Solid Waste: Collect unused or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[4]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[4]

  • Empty Containers: Empty containers must be decontaminated before disposal. Rinse the empty container three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines.[4] After thorough rinsing and drying, deface the original label before disposing of the container in the appropriate recycling stream.[4]

Visualized Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_area Prepare clean work area in fume hood check_safety Verify accessible safety shower & eyewash prep_area->check_safety don_ppe Don all required PPE check_safety->don_ppe handle_solid Handle solid compound, avoid dust don_ppe->handle_solid Proceed to handling in_solution Work with solutions in fume hood clean_area Clean & decontaminate work area in_solution->clean_area Proceed to cleanup doff_ppe Doff PPE correctly clean_area->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands dispose_waste Dispose of waste as hazardous wash_hands->dispose_waste

Caption: Procedural workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.